molecular formula C20H30O3 B163493 (±)15-HEPE CAS No. 83952-40-3

(±)15-HEPE

Cat. No.: B163493
CAS No.: 83952-40-3
M. Wt: 318.4 g/mol
InChI Key: FTAGQROYQYQRHF-FCWZHQICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-HEPE is a hydroxyicosapentaenoic acid that consists of 6E,8Z,11Z,14Z,17Z-icosapentaenoic acid with the hydroxy group located at position 5. It has a role as a mouse metabolite. It is a conjugate acid of a 5-HEPE(1-).
5-Hydroxyeicosapentaenoic acid has been reported in Skeletonema marinoi with data available.
RN given refers to (E,Z,Z,Z,Z)-isomer;  RN for cpd without isomeric designation not available 4/89

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6E,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAGQROYQYQRHF-FCWZHQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\C(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258761
Record name 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-HEPE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83952-40-3, 92008-51-0
Record name 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83952-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083952403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-6,8,11,14,17-eicosapentaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HEPE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of (±)15-HEPE from Eicosapentaenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of (±)15-hydroxyeicosapentaenoic acid ((±)15-HEPE) from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). This document details the enzymatic processes, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes the key pathways to support advanced research and drug development.

Introduction

This compound is a bioactive lipid mediator derived from EPA, possessing significant anti-inflammatory and pro-resolving properties. It plays a crucial role in the resolution phase of inflammation[1]. The designation "(±)" indicates a racemic mixture of two stereoisomers: 15(S)-HEPE and 15(R)-HEPE. These enantiomers are synthesized through distinct enzymatic pathways, primarily involving lipoxygenases (LOX) and cyclooxygenase-2 (COX-2) under specific conditions. Understanding these biosynthetic routes is critical for harnessing the therapeutic potential of 15-HEPE in inflammatory diseases.

Core Biosynthetic Pathways

There are three primary enzymatic pathways for the conversion of EPA to 15-HEPE:

  • 15-Lipoxygenase (15-LOX) Pathway: This is the principal pathway for the synthesis of 15(S)-HEPE.

  • Aspirin-Triggered Cyclooxygenase-2 (COX-2) Pathway: This pathway is responsible for the production of the 15(R)-HEPE enantiomer.

  • Cytochrome P450 (CYP) Pathway: While primarily involved in producing other EPA metabolites, some CYP enzymes can generate HEPE isomers, although this is generally considered a minor pathway for 15-HEPE.

The 15-Lipoxygenase (15-LOX) Pathway for 15(S)-HEPE Synthesis

The biosynthesis of 15(S)-HEPE is a two-step process initiated by the enzyme 15-lipoxygenase (15-LOX).

  • Oxygenation: 15-LOX catalyzes the stereospecific insertion of molecular oxygen into EPA at the carbon-15 (B1200482) position, forming the intermediate 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE).

  • Reduction: The unstable 15(S)-HpEPE is then rapidly reduced to the more stable 15(S)-HEPE by cellular peroxidases, such as glutathione (B108866) peroxidase (GPX).

15-LOX_Pathway cluster_0 15-Lipoxygenase Pathway EPA Eicosapentaenoic Acid (EPA) HpEPE 15(S)-HpEPE EPA->HpEPE 15-LOX, O₂ HEPE 15(S)-HEPE HpEPE->HEPE Glutathione Peroxidase (GPX)

Biosynthesis of 15(S)-HEPE via the 15-Lipoxygenase Pathway.
Aspirin-Triggered COX-2 Pathway for 15(R)-HEPE Synthesis

The synthesis of 15(R)-HEPE is a notable consequence of aspirin's therapeutic action.

  • COX-2 Acetylation: Aspirin (B1665792) irreversibly acetylates cyclooxygenase-2 (COX-2), which alters its catalytic activity.

  • Modified Oxygenation: The acetylated COX-2 enzyme gains a lipoxygenase-like function and converts EPA into 15(R)-hydroperoxyeicosapentaenoic acid (15(R)-HpEPE).

  • Reduction: Similar to the 15-LOX pathway, 15(R)-HpEPE is subsequently reduced to 15(R)-HEPE by cellular peroxidases.

This pathway is a key example of transcellular biosynthesis, where one cell type produces an intermediate that is then metabolized by a neighboring cell. For instance, endothelial cells treated with aspirin can produce 15(R)-HEPE, which can then be further processed by leukocytes[2].

Aspirin_COX2_Pathway cluster_1 Aspirin-Triggered COX-2 Pathway EPA Eicosapentaenoic Acid (EPA) HpEPE 15(R)-HpEPE EPA->HpEPE Acetylated COX-2, O₂ Aspirin Aspirin COX2 COX-2 Aspirin->COX2 Acetylation AcetylatedCOX2 Acetylated COX-2 HEPE 15(R)-HEPE HpEPE->HEPE Peroxidases

Biosynthesis of 15(R)-HEPE via the Aspirin-Triggered COX-2 Pathway.
Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes are a large family of monooxygenases that metabolize various fatty acids, including EPA. While the primary products of EPA metabolism by CYP epoxygenases are epoxyeicosatetraenoic acids (EEQs), such as 17,18-EEQ, some CYP isoforms can also produce hydroxyeicosapentaenoic acid (HEPE) isomers[3]. However, the direct and significant contribution of CYP enzymes to the production of 15-HEPE specifically is less established compared to the LOX and aspirin-triggered COX-2 pathways. CYP4A12A, for instance, can metabolize EPA to 20- and 19-HEPE with a minor amount of 17,18-EEQ[3].

Quantitative Data

The following tables summarize quantitative data related to the biosynthesis of 15-HEPE and related metabolites.

Table 1: Enzyme Kinetics for Lipoxygenase-Catalyzed Reactions with EPA

EnzymeSubstrateKm (mM)kcat (1/min)Reference
15R-LOX (Sorangium cellulosum)EPA0.151200[4]
Engineered 18R-LOX (from 15R-LOX)EPA0.121500[4]
15S-LOX (Archangium violaceum)EPA0.181800[4]
Engineered 18S-LOX (from 15S-LOX)EPA0.142100[4]

Table 2: Product Yields from EPA Biotransformation

Enzyme SystemSubstrate ConcentrationProductYieldReference
E. coli expressing engineered 18R-LOX4.0 mM EPA18R-HEPE2.0 mM (641 mg/L)[4]
E. coli expressing engineered 18S-LOX3.0 mM EPA18S-HEPE1.8 mM (577 mg/L)[4]
E. coli expressing 15S-LOX6.0 mM EPA5S,15S-diHEPE (RvE4)4.3 mM (1.4 g/L)[5]
E. coli expressing 15R-LOX6.0 mM EPA5R,15R-diHEPE5.8 mM (1.9 g/L)[5]

Experimental Protocols

Protocol for 15(S)-HEPE Synthesis using Soybean 15-Lipoxygenase

This protocol is adapted from methods for the enzymatic synthesis of hydroxy fatty acids[1][6].

Materials:

Procedure:

  • Substrate Preparation: Prepare a stock solution of EPA in ethanol.

  • Reaction Setup: In a reaction vessel, add the sodium phosphate buffer.

  • Enzyme Addition: Add the soybean lipoxygenase to the buffer and mix gently.

  • Initiation of Reaction: Add the EPA stock solution to the reaction mixture to initiate the enzymatic oxidation. The final concentration of EPA should be in the range of 0.1 to 0.5 mM.

  • Incubation: Incubate the reaction mixture at room temperature (approximately 25°C) for 10-20 minutes with gentle stirring.

  • Reduction Step: After the incubation period, add a freshly prepared solution of sodium borohydride in ethanol to reduce the intermediate 15(S)-HpEPE to 15(S)-HEPE. Allow this reaction to proceed for 15 minutes.

  • Reaction Termination: Stop the reaction by acidifying the mixture with a weak acid (e.g., 0.1 M HCl) to pH 3-4.

  • Extraction: Extract the lipid products from the aqueous phase using an organic solvent such as ethyl acetate (B1210297) or by solid-phase extraction (SPE).

  • Purification and Analysis: The extracted products can be purified by high-performance liquid chromatography (HPLC) and the structure confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipoxygenase Activity Assay

This protocol is a general method for determining lipoxygenase activity spectrophotometrically, adapted from established procedures[7][8][9].

Materials:

  • Enzyme extract or purified lipoxygenase

  • Substrate (e.g., EPA or linoleic acid) stock solution in ethanol

  • Phosphate buffer (e.g., 50 mM, pH 6.0)

  • Spectrophotometer capable of reading at 234 nm

  • Cuvettes

Procedure:

  • Reagent Preparation: Prepare the substrate solution and buffer.

  • Reaction Mixture: In a cuvette, mix the phosphate buffer and the substrate solution.

  • Blank Measurement: Use a mixture of buffer and substrate to zero the spectrophotometer at 234 nm.

  • Enzyme Addition: To initiate the reaction, add a small volume of the enzyme extract to the cuvette and mix quickly.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 234 nm over time (e.g., for 2-3 minutes). The formation of the conjugated diene in the hydroperoxy fatty acid product results in this absorbance increase.

  • Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law, with a molar extinction coefficient for the conjugated diene of approximately 25,000 M⁻¹cm⁻¹. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

LC-MS/MS Method for Quantification of 15-HEPE

This protocol outlines a general approach for the sensitive and specific quantification of 15-HEPE in biological samples[10][11][12].

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal standard (e.g., deuterated 15-HEPE)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a reverse-phase column (e.g., C18)

  • Solvents for mobile phase (e.g., water with 0.1% acetic acid, acetonitrile/methanol (B129727) mixture)

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add the internal standard to the sample.

    • Precipitate proteins with a cold organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the lipids, including 15-HEPE, with an organic solvent like methanol or ethyl acetate.

    • Evaporate the solvent under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the initial mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a gradient of the mobile phases.

    • Detect and quantify 15-HEPE using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion will be [M-H]⁻ (m/z 317.2) and specific product ions will be monitored.

  • Data Analysis:

    • Construct a standard curve using known concentrations of 15-HEPE.

    • Calculate the concentration of 15-HEPE in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Signaling Pathways Involving 15-HEPE

15-HEPE is not merely a metabolic product but an active signaling molecule that contributes to the resolution of inflammation.

Anti-Inflammatory Signaling via PPARγ

15-HEPE has been shown to exert anti-inflammatory effects by interacting with the peroxisome proliferator-activated receptor-gamma (PPARγ)[13]. Activation of PPARγ can lead to the inhibition of pro-inflammatory gene expression. For instance, in the context of allergic rhinitis, 15-HEPE produced by eosinophils can bind to PPARγ in mast cells, thereby inhibiting their degranulation and the release of inflammatory mediators[13].

PPARg_Signaling cluster_2 15-HEPE Anti-Inflammatory Signaling HEPE 15-HEPE PPARg PPARγ HEPE->PPARg Binds to and activates Nucleus Nucleus PPARg->Nucleus Translocates to Degranulation Mast Cell Degranulation PPARg->Degranulation Inhibits MastCell Mast Cell InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Inhibits

15-HEPE signaling through PPARγ to inhibit inflammation.
Role in the Resolution of Inflammation

15-HEPE is a precursor to more complex specialized pro-resolving mediators (SPMs), such as lipoxins. The presence of a hydroxyl group at the C-15 position allows for further oxygenation by other lipoxygenases (e.g., 5-LOX) to generate these potent anti-inflammatory and pro-resolving molecules[14]. This positions 15-HEPE as a key intermediate in the switch from a pro-inflammatory to a pro-resolving state in tissues.

GPR120 Signaling Pathway

While GPR120 is a receptor for various free fatty acids, including EPA, its direct interaction with 15-HEPE is less characterized. However, the activation of GPR120 by EPA initiates anti-inflammatory signaling cascades that are relevant to the overall effects of omega-3 fatty acids. EPA binding to GPR120 can inhibit pro-inflammatory pathways such as the NF-κB pathway[15][16][17]. This provides a broader context for the anti-inflammatory environment in which 15-HEPE is produced and acts.

GPR120_Signaling cluster_3 EPA-GPR120 Signaling Pathway EPA Eicosapentaenoic Acid (EPA) GPR120 GPR120 EPA->GPR120 Activates Raf Raf GPR120->Raf Phosphorylates ERK ERK1/2 Raf->ERK Phosphorylates IKKb IKKβ ERK->IKKb Promotes NFkB NF-κB p65 IKKb->NFkB Promotes translocation of Nucleus Nucleus NFkB->Nucleus InflammatoryResponse Pro-inflammatory Gene Expression (e.g., iNOS, cytokines) Nucleus->InflammatoryResponse Induces

EPA-mediated activation of the GPR120 signaling pathway.

Conclusion

The biosynthesis of this compound from eicosapentaenoic acid is a multi-faceted process involving distinct enzymatic pathways that produce specific stereoisomers with important biological functions. The 15-LOX pathway generates 15(S)-HEPE, while the aspirin-triggered COX-2 pathway produces 15(R)-HEPE. These molecules are key players in the resolution of inflammation, acting through receptors like PPARγ and serving as precursors for other potent pro-resolving mediators. A thorough understanding of these biosynthetic and signaling pathways, supported by robust experimental protocols and quantitative data, is essential for the development of novel therapeutic strategies targeting inflammatory diseases.

References

An In-depth Technical Guide to the 15-Lipoxygenase Pathway in (±)15-HEPE Formation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 15-lipoxygenase (15-LOX) pathway plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), leading to the generation of a diverse array of bioactive lipid mediators. A key reaction within this pathway is the conversion of eicosapentaenoic acid (EPA), an omega-3 fatty acid, into 15-hydroxyeicosapentaenoic acid (15-HEPE). This conversion is a critical step in the production of specialized pro-resolving mediators (SPMs), which are instrumental in the resolution of inflammation. Understanding the nuances of the 15-LOX pathway, its substrate specificity, and the kinetics of 15-HEPE formation is essential for researchers in inflammation, immunology, and for professionals engaged in the development of novel therapeutics targeting inflammatory diseases. This document provides a comprehensive technical overview of the enzymatic formation of 15-HEPE, including detailed experimental protocols and quantitative data to support further research and development.

The 15-Lipoxygenase (15-LOX) Enzyme Family

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs.[1] In humans, the 15-LOX family primarily consists of two major isoforms, 15-LOX-1 (encoded by the ALOX15 gene) and 15-LOX-2 (encoded by the ALOX15B gene), which exhibit distinct tissue distribution, substrate preferences, and product specificities.[1][2][3]

  • 15-LOX-1 (Arachidonate 15-Lipoxygenase): Primarily found in reticulocytes, eosinophils, and macrophages.[4] It exhibits a dual positional specificity with arachidonic acid (AA), producing mainly 15-hydroxyeicosatetraenoic acid (15-HETE) and a smaller amount of 12-HETE.[1] Its role is significant in the biosynthesis of anti-inflammatory mediators like lipoxins.[5]

  • 15-LOX-2 (Arachidonate 15-Lipoxygenase type B): Predominantly expressed in epithelial cells, including those of the skin, cornea, and prostate.[3] Unlike 15-LOX-1, it displays singular positional specificity, exclusively producing 15-HETE from AA.[6]

Both enzymes can utilize various PUFAs as substrates, including linoleic acid (LA), arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1][3]

Biochemical Pathway of 15-HEPE Formation

The enzymatic synthesis of 15-HEPE from EPA is a two-step process initiated by a 15-LOX enzyme. While commercially available 15-HEPE is often a racemic mixture ((±)15-HEPE), the biological pathway is stereospecific, producing the (S)-enantiomer.[7]

  • Oxygenation: 15-Lipoxygenase (typically 15-LOX-1) abstracts a hydrogen atom from the C-13 position of EPA. This is followed by the stereospecific insertion of molecular oxygen at the C-15 position, forming the unstable hydroperoxy intermediate, 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE).[7][8]

  • Reduction: The 15(S)-HpEPE intermediate is rapidly reduced to the more stable hydroxyl derivative, 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE), by cellular peroxidases, such as glutathione (B108866) peroxidase (GPX).[7]

15(S)-HEPE can serve as a precursor for the synthesis of Resolvin E3, an anti-inflammatory specialized pro-resolving mediator.[2]

15-HEPE Formation Pathway EPA Eicosapentaenoic Acid (EPA) HpEPE 15(S)-HpEPE EPA->HpEPE HEPE 15(S)-HEPE HpEPE->HEPE LOX 15-Lipoxygenase (15-LOX) LOX->EPA + O₂ GPX Glutathione Peroxidase (GPX) GPX->HpEPE Experimental Workflow General Workflow for 15-LOX Assay and Product Analysis A 1. Reagent Preparation (Enzyme, Buffer, Substrate) B 2. Enzymatic Reaction (Incubate Enzyme + Substrate) A->B C1 3a. Spectrophotometry (Monitor Abs @ 234 nm) B->C1 C2 3b. Stop Reaction & Reduce (Add MeOH + NaBH₄) B->C2 D1 4a. Calculate Activity (Initial Rate) C1->D1 D2 4b. Solid-Phase Extraction (Isolate Lipids) C2->D2 E2 5. LC-MS/MS Analysis (Detect & Quantify 15-HEPE) D2->E2 F2 6. Data Interpretation E2->F2

References

An In-depth Technical Guide to the Discovery and Characterization of 15-HEPE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyeicosapentaenoic acid (15-HEPE) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, 15-HEPE and its stereoisomers, primarily 15(S)-HEPE and 15(R)-HEPE, are crucial signaling molecules involved in the regulation of inflammation and immune responses. Their discovery and characterization have unveiled potential therapeutic applications in a variety of inflammatory conditions. This guide provides a comprehensive overview of the discovery, characterization, and biological significance of 15-HEPE isomers, with a focus on quantitative data, experimental protocols, and signaling pathways.

Discovery and Biosynthesis

The initial identification of 15-HEPE emerged from studies investigating the metabolic fate of EPA in various biological systems. It was found that EPA can be enzymatically oxidized to form 15-HEPE. The biosynthesis of 15-HEPE is a stereoselective process, predominantly mediated by lipoxygenase (LOX) enzymes.

The primary pathway for the endogenous production of 15(S)-HEPE involves the action of 15-lipoxygenase (15-LOX) on EPA.[1] This reaction first produces a hydroperoxy intermediate, 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE), which is subsequently reduced to 15(S)-HEPE by glutathione (B108866) peroxidase (GPX).[1] In humans, two isoforms of 15-LOX have been identified, 15-LOX-1 and 15-LOX-2, both capable of producing 15-HPETE from arachidonic acid, and by extension, 15-HpEPE from EPA.[2]

The 15(R)-HEPE isomer can be synthesized through the action of aspirin-acetylated cyclooxygenase-2 (COX-2).[3][4] This altered enzymatic activity shifts the catalytic outcome from prostaglandin (B15479496) synthesis to the production of 15(R)-HETE from arachidonic acid and, analogously, 15(R)-HEPE from EPA.

Biosynthesis of 15-HEPE Isomers

G Biosynthesis of 15-HEPE Isomers cluster_S 15(S)-HEPE Pathway cluster_R 15(R)-HEPE Pathway EPA_S Eicosapentaenoic Acid (EPA) 15_LOX 15-Lipoxygenase (15-LOX) EPA_S->15_LOX 15_HpEPE 15(S)-HpEPE 15_LOX->15_HpEPE GPX Glutathione Peroxidase (GPX) 15_HpEPE->GPX 15_S_HEPE 15(S)-HEPE GPX->15_S_HEPE EPA_R Eicosapentaenoic Acid (EPA) Aspirin_COX2 Aspirin-acetylated COX-2 EPA_R->Aspirin_COX2 15_R_HEPE 15(R)-HEPE Aspirin_COX2->15_R_HEPE

Caption: Enzymatic pathways for the biosynthesis of 15(S)-HEPE and 15(R)-HEPE from EPA.

Characterization of 15-HEPE Isomers

The characterization of 15-HEPE isomers relies on a combination of analytical techniques to separate, identify, and quantify these closely related molecules.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation of 15-HEPE enantiomers.[5] This method utilizes a chiral stationary phase that differentially interacts with the (S) and (R) forms, allowing for their distinct elution and quantification.[6][7][8] Reversed-phase HPLC is also commonly used for the initial separation of eicosanoids from biological matrices.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the identification and quantification of 15-HEPE isomers.[5][9] Following chromatographic separation, the molecules are ionized, and their mass-to-charge ratio is determined. Tandem mass spectrometry (MS/MS) further fragments the parent ion, generating a characteristic fragmentation pattern that serves as a molecular fingerprint for unambiguous identification.

Experimental Workflow for Isomer Characterization

G Experimental Workflow for 15-HEPE Isomer Characterization Sample Biological Sample (e.g., cells, tissue) Extraction Lipid Extraction Sample->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE HPLC Chiral HPLC Separation SPE->HPLC LC_MS LC-MS/MS Analysis HPLC->LC_MS Quantification Quantification LC_MS->Quantification Identification Structural Identification LC_MS->Identification

Caption: A typical workflow for the extraction, separation, and analysis of 15-HEPE isomers.

Biological Activities and Signaling Pathways

15-HEPE isomers exhibit a range of biological activities, most notably anti-inflammatory and pro-resolving effects. These actions are often mediated through specific signaling pathways.

Anti-inflammatory and Pro-resolving Functions

15-HEPE has been shown to possess anti-inflammatory properties. For instance, a racemic mixture of 15-HEPE inhibits the aggregation of rat neutrophils induced by the chemoattractant fMLP with an IC50 of 4.7 µM.[1] Furthermore, 15-HEPE can be converted to lipoxins, which are potent anti-inflammatory mediators.[10] The synthetic ethyl ester of 15(S)-HEPE, known as Epeleuton, has demonstrated anti-inflammatory and pro-resolving functions in a mouse model of sickle cell disease.[11][12]

Interaction with PPAR-γ

15-HEPE has been identified as an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[13] Activation of PPAR-γ by 15-HEPE can inhibit the degranulation of mast cells, a key event in allergic reactions.[13] This suggests a therapeutic potential for 15-HEPE in allergic diseases such as allergic rhinitis.[13]

Signaling Pathway of 15-HEPE in Mast Cell Inhibition

G 15-HEPE Signaling in Mast Cell Inhibition 15_HEPE 15-HEPE PPARg PPAR-γ 15_HEPE->PPARg Nucleus Nucleus PPARg->Nucleus Inhibition Inhibition of Mast Cell Degranulation PPARg->Inhibition leads to Gene_Expression Target Gene Expression

Caption: 15-HEPE activates PPAR-γ, leading to the inhibition of mast cell degranulation.

Quantitative Data Summary

Isomer/MixtureBiological ActivityModel SystemQuantitative MetricReference
(±)15-HEPEInhibition of neutrophil aggregationIsolated rat neutrophilsIC50 = 4.7 µM[1]
This compoundAntibacterial activityP. acnesMIC = 128 mg/L[1]
This compoundAntibacterial activityS. aureusMIC = 512 mg/L[1]

Detailed Experimental Protocols

Chiral Separation of 15-HEPE Isomers by HPLC

Objective: To separate and quantify 15(R)-HEPE and 15(S)-HEPE from a mixture.

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

  • HPLC system with UV detector

  • Mobile phase: Hexane/Isopropanol/Acetic Acid (e.g., 95:5:0.1 v/v/v)

  • 15-HEPE standards (racemic, 15(R)-HEPE, and 15(S)-HEPE)

  • Extracted and purified lipid sample

Procedure:

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 236 nm, the absorption maximum for HEPEs.[1]

  • Inject a standard solution of racemic 15-HEPE to determine the retention times for the (R) and (S) enantiomers.

  • Inject individual standards of 15(R)-HEPE and 15(S)-HEPE to confirm the elution order.

  • Prepare a calibration curve by injecting known concentrations of each isomer and plotting the peak area against concentration.

  • Inject the prepared biological sample.

  • Identify the peaks corresponding to 15(R)-HEPE and 15(S)-HEPE based on their retention times.

  • Quantify the amount of each isomer in the sample using the calibration curve.

LC-MS/MS Analysis of 15-HEPE

Objective: To confirm the identity and quantify 15-HEPE in a biological sample.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • 15-HEPE standard

  • Internal standard (e.g., deuterated 15-HEPE-d8)

  • Extracted and purified lipid sample

Procedure:

  • Equilibrate the C18 column with the initial mobile phase gradient.

  • Operate the ESI source in negative ion mode.

  • Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for 15-HEPE (e.g., m/z 317.2 -> specific fragment ions).

  • Inject a known amount of the internal standard into the sample.

  • Inject the sample onto the LC-MS/MS system.

  • Develop a chromatographic gradient to separate 15-HEPE from other lipids.

  • Monitor for the characteristic retention time and mass transition of 15-HEPE and the internal standard.

  • Quantify 15-HEPE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

The discovery and characterization of 15-HEPE isomers have significantly advanced our understanding of lipid-mediated regulation of inflammation. The stereospecific biosynthesis and distinct biological activities of 15(S)-HEPE and 15(R)-HEPE highlight the complexity and elegance of eicosanoid signaling. Continued research into the therapeutic potential of these molecules, particularly in the context of inflammatory and allergic diseases, holds great promise for the development of novel treatment strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the roles of 15-HEPE isomers in health and disease.

References

The Biological Role of (±)15-Hydroxyeicosapentaenoic Acid in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)15-Hydroxyeicosapentaenoic acid ((±)15-HEPE) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), primarily through the action of 15-lipoxygenase (15-LOX). Emerging evidence highlights its significant role as a modulator of the innate immune system. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of this compound, with a focus on its anti-inflammatory and pro-resolving properties. We delve into its effects on key innate immune cells, including neutrophils, macrophages, and mast cells, and elucidate the underlying signaling pathways. This document aims to serve as a resource for researchers and professionals in immunology and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The innate immune system constitutes the first line of defense against pathogens and tissue injury. While a robust inflammatory response is crucial for host defense, its dysregulation can lead to chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. This compound is increasingly recognized as a key player in this process, acting both as a precursor to potent anti-inflammatory molecules and as a signaling molecule in its own right. Understanding the multifaceted roles of this compound in innate immunity is critical for the development of novel therapeutic strategies for a range of inflammatory disorders.

Synthesis and Metabolism of this compound

This compound is synthesized from EPA through the enzymatic activity of 15-lipoxygenase (15-LOX)[1]. This enzyme introduces a hydroxyl group at the 15th carbon of EPA. Once formed, 15-HEPE can be further metabolized by other lipoxygenases, such as 5-LOX, to generate anti-inflammatory lipid mediators like lipoxin A5 and B5[2].

Biological Effects of this compound on Innate Immune Cells

This compound exerts a range of effects on various innate immune cells, contributing to the dampening of inflammation and promoting its resolution.

Neutrophils

Neutrophils are key effector cells in the acute inflammatory response. This compound has been shown to modulate several key functions of neutrophils:

  • Inhibition of Chemotaxis: this compound can inhibit the migration of neutrophils towards chemoattractants like leukotriene B4 (LTB4)[3]. This effect is crucial in limiting the influx of neutrophils to the site of inflammation, thereby preventing excessive tissue damage.

  • Reduction of Superoxide (B77818) Anion Generation: While the direct effect of 15-HEPE is less documented, its structural analog 15-HETE has been shown to inhibit the generation of superoxide anions by neutrophils, a key component of their antimicrobial activity that can also cause oxidative damage to host tissues.

Macrophages

Macrophages are versatile innate immune cells involved in phagocytosis, antigen presentation, and cytokine production. The effects of this compound on macrophages are multifaceted:

  • Modulation of Cytokine Production: While direct dose-response data for this compound is limited, its activation of PPARγ suggests an inhibitory effect on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages[4][5].

  • Phagocytosis: The role of this compound in macrophage phagocytosis is an area of active research. Given its pro-resolving functions, it is plausible that it may enhance the phagocytosis of apoptotic cells (efferocytosis), a key process in the resolution of inflammation.

Mast Cells

Mast cells are critical players in allergic reactions and other inflammatory responses. This compound has been demonstrated to inhibit the degranulation of mast cells, a process that releases a plethora of pro-inflammatory mediators[6]. This inhibition is mediated through the activation of the nuclear receptor PPARγ[6].

Quantitative Data on the Biological Activities of this compound

The following tables summarize the available quantitative data on the effects of this compound and its related compounds on innate immune cell functions. Note: Direct quantitative data for this compound is limited in some areas; therefore, data for the structurally similar compound 15-HETE is also included for reference, with the compound specified.

Table 1: Effect of 15-HEPE and Related Compounds on Neutrophil Functions

FunctionCompoundCell TypeAssayConcentrationEffectCitation
Chemotaxis15-HEPEHuman PMNBoyden Chamber10-5 M~10-fold less potent than 15-HETE[3]
Chemotaxis15-HETEHuman PMNBoyden Chamber10-4 M68% inhibition (vs LTB4)[3]

Table 2: Effect of 15-HEPE on Mast Cell Degranulation

FunctionCompoundCell TypeAssayConcentrationEffectCitation
Degranulation15-HEPEMouse Mast CellsCD63 Expression (FACS)Not specifiedInhibition[6]

Data on the dose-dependent effects of this compound on macrophage cytokine production and phagocytosis are currently limited in the scientific literature.

Signaling Pathways of this compound in Innate Immunity

The immunomodulatory effects of this compound are mediated through specific signaling pathways. A key receptor for 15-HEPE is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[4][6].

PPARγ-Mediated Signaling

Activation of PPARγ by 15-HEPE in innate immune cells, such as macrophages and mast cells, initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory gene expression. One of the key mechanisms is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation[4][5].

HEPE_Signaling cluster_extracellular Extracellular Space cluster_cell Innate Immune Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_HEPE this compound PPARg PPARγ 15_HEPE->PPARg Binds and Activates NFkB_complex p50/p65 (NF-κB) PPARg->NFkB_complex Inhibits (Transrepression) PPARg_RXR_PPRE PPARγ-RXR-PPRE Complex RXR RXR PPRE PPRE NFkB_IkB p50/p65-IκB NFkB_complex->NFkB_IkB Inactivated by IκB NFkB_DNA NF-κB binding to DNA NFkB_complex->NFkB_DNA Translocates and Binds IkB IκB NFkB_IkB->NFkB_complex IκB degradation Anti_inflammatory_genes Anti-inflammatory Gene Expression PPARg_RXR_PPRE->Anti_inflammatory_genes Promotes Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_DNA->Pro_inflammatory_genes Promotes

Caption: Signaling pathway of this compound in innate immune cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from standard methods for assessing neutrophil migration[1][6][7].

Materials:

  • Boyden chambers (or Transwell® inserts with 3-5 µm pore size)

  • Human neutrophils isolated from peripheral blood

  • Chemoattractant (e.g., Leukotriene B4, fMLP)

  • This compound

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

  • Resuspend neutrophils in assay buffer to a final concentration of 1 x 106 cells/mL.

  • Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add the chemoattractant solution to the lower wells of the Boyden chamber.

  • Place the Boyden chamber inserts into the wells.

  • Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

  • Incubate the chambers at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the membrane in methanol (B129727) and stain with a suitable staining solution.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Calculate the chemotactic index and the percentage of inhibition by this compound.

Macrophage Phagocytosis Assay (Zymosan Particles)

This protocol is based on established methods for measuring phagocytosis in macrophages[8][9].

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Fluorescently labeled zymosan A particles

  • This compound

  • Cell culture medium

  • Trypan blue solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture macrophages in appropriate multi-well plates until they reach the desired confluency.

  • Pre-treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours.

  • Add fluorescently labeled zymosan particles to the macrophage cultures at a specific particle-to-cell ratio (e.g., 10:1).

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Wash the cells with cold PBS to remove non-ingested particles.

  • To quench the fluorescence of extracellularly bound particles, add trypan blue solution for a short period.

  • Wash the cells again with PBS.

  • Analyze the phagocytic activity by either:

    • Flow cytometry: Quantify the percentage of fluorescent cells and the mean fluorescence intensity.

    • Fluorescence microscopy: Visualize and count the number of ingested particles per cell.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is a standard method for quantifying mast cell degranulation[2][10][11].

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells

  • This compound

  • Antigen (e.g., DNP-HSA for IgE-sensitized cells) or other secretagogues (e.g., ionomycin)

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Culture and sensitize mast cells with IgE if using an antigen for stimulation.

  • Wash the cells and resuspend them in Tyrode's buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Stimulate the cells with the appropriate secretagogue for 30-60 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant (for released β-hexosaminidase) and lyse the cell pellet with Triton X-100 (for total β-hexosaminidase).

  • Add the pNAG substrate to both the supernatant and the cell lysate samples.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release as (Supernatant OD / (Supernatant OD + Lysate OD)) x 100.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Neutrophil_Chemotaxis_Workflow cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis N_iso Isolate Human Neutrophils N_resus Resuspend in Assay Buffer N_iso->N_resus N_preinc Pre-incubate with This compound N_resus->N_preinc BC_add_N Add Neutrophils to Upper Chamber N_preinc->BC_add_N BC_setup Add Chemoattractant to Lower Well BC_incubate Incubate (60-90 min) BC_add_N->BC_incubate A_fix Fix and Stain Membrane BC_incubate->A_fix A_count Count Migrated Cells A_fix->A_count A_calc Calculate Inhibition A_count->A_calc

Caption: Workflow for Neutrophil Chemotaxis Assay.

Macrophage_Phagocytosis_Workflow cluster_prep Preparation cluster_phago Phagocytosis cluster_analysis Analysis M_culture Culture Macrophages M_pretreat Pre-treat with This compound M_culture->M_pretreat P_add_zymo Add Fluorescent Zymosan Particles M_pretreat->P_add_zymo P_incubate Incubate (1-2 hours) P_add_zymo->P_incubate P_wash Wash to Remove Unbound Particles P_incubate->P_wash P_quench Quench Extracellular Fluorescence P_wash->P_quench An_FC Flow Cytometry P_quench->An_FC An_micro Fluorescence Microscopy P_quench->An_micro

Caption: Workflow for Macrophage Phagocytosis Assay.

Mast_Cell_Degranulation_Workflow cluster_prep Preparation cluster_degran Degranulation cluster_assay β-Hexosaminidase Assay MC_prep Prepare Mast Cell Suspension MC_preinc Pre-incubate with This compound MC_prep->MC_preinc D_stim Stimulate with Secretagogue MC_preinc->D_stim D_cent Centrifuge to Pellet Cells D_stim->D_cent D_collect Collect Supernatant and Lyse Pellet D_cent->D_collect A_add_sub Add pNAG Substrate D_collect->A_add_sub A_incubate Incubate A_add_sub->A_incubate A_stop Add Stop Solution A_incubate->A_stop A_read Read Absorbance at 405 nm A_stop->A_read A_calc Calculate % Release A_read->A_calc

Caption: Workflow for Mast Cell Degranulation Assay.

Conclusion and Future Directions

This compound is a significant lipid mediator with potent immunomodulatory functions within the innate immune system. Its ability to inhibit neutrophil chemotaxis, suppress mast cell degranulation, and potentially modulate macrophage activity underscores its therapeutic potential for a variety of inflammatory conditions. The activation of PPARγ and subsequent inhibition of NF-κB appear to be a central mechanism underlying its anti-inflammatory effects.

Further research is warranted to fully elucidate the dose-dependent effects of this compound on cytokine production and phagocytosis by macrophages. A deeper understanding of the downstream signaling events following PPARγ activation will also be crucial. The development of stable analogs of this compound could pave the way for novel pro-resolving therapeutics for the treatment of chronic inflammatory diseases. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and application of this promising immunomodulatory molecule.

References

The Anti-Inflammatory Mechanism of (±)15-HEPE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)15-Hydroxyeicosapentaenoic acid ((±)15-HEPE) is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) that has emerged as a significant modulator of inflammatory processes. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound in inflammation. It details its biosynthesis, interaction with key receptors, and the subsequent downstream signaling pathways that orchestrate its anti-inflammatory effects. This document summarizes quantitative data on its efficacy, presents detailed experimental protocols for its study, and utilizes diagrams to visually represent its complex signaling networks, offering a comprehensive resource for researchers and professionals in the field of inflammation and drug development.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Lipid mediators play a crucial role in the initiation, progression, and resolution of inflammation. Among these, metabolites of omega-3 polyunsaturated fatty acids, such as this compound, have garnered significant attention for their potent anti-inflammatory and pro-resolving properties. Understanding the precise mechanisms by which these molecules act is paramount for the development of novel therapeutic strategies. This guide focuses on the intricate molecular pathways through which this compound exerts its anti-inflammatory effects.

Biosynthesis of this compound

This compound is synthesized from eicosapentaenoic acid (EPA) primarily through the action of the 15-lipoxygenase (15-LOX) enzyme.[1] This enzymatic reaction introduces a hydroxyl group at the 15th carbon position of the fatty acid chain.

EPA Eicosapentaenoic Acid (EPA) LOX 15-Lipoxygenase (15-LOX) EPA->LOX HEPE This compound LOX->HEPE

Figure 1. Biosynthesis of this compound from EPA.

Mechanism of Action

The anti-inflammatory actions of this compound are multifaceted, involving direct receptor binding, modulation of downstream signaling cascades, and conversion to more potent specialized pro-resolving mediators.

Receptor-Mediated Actions

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The primary receptor through which 15-HEPE exerts many of its anti-inflammatory effects is the nuclear receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[2][3]

  • Inhibition of Mast Cell Degranulation: 15-HEPE has been shown to interact with PPARγ, leading to the inhibition of mast cell degranulation.[2] This is a critical anti-allergic and anti-inflammatory effect, as mast cell degranulation releases a plethora of pro-inflammatory mediators.

cluster_cell Mast Cell HEPE This compound PPARg PPARγ HEPE->PPARg Binds & Activates Degranulation Mast Cell Degranulation PPARg->Degranulation Inhibits Mediators Pro-inflammatory Mediators Degranulation->Mediators Releases

Figure 2. 15-HEPE inhibits mast cell degranulation via PPARγ.

Potential Role of G Protein-Coupled Receptor 120 (GPR120)

While direct evidence for 15-HEPE is still emerging, other hydroxyeicosapentaenoic acids have been shown to activate G Protein-Coupled Receptor 120 (GPR120), a receptor known for its anti-inflammatory and insulin-sensitizing effects.[4][5] Activation of GPR120 can lead to the inhibition of pro-inflammatory signaling pathways such as NF-κB.[6] Further research is needed to fully elucidate the role of GPR120 in mediating the effects of 15-HEPE.

Modulation of Pro-Inflammatory Pathways

Inhibition of Leukotriene and Prostaglandin Synthesis

This compound can inhibit the activity of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes such as Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4).[7] By reducing the production of these potent chemoattractants and vasoactive mediators, 15-HEPE dampens the inflammatory response.

Suppression of Pro-Inflammatory Cytokine Production

Studies have demonstrated that 15-HEPE can dose-dependently reduce the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9][10][11][12] This effect is likely mediated through the modulation of transcription factors such as NF-κB.

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. 15-HEPE, through its interaction with PPARγ and potentially other receptors, can interfere with the NF-κB signaling cascade.[13][14] This leads to a downstream reduction in the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

cluster_signaling Inflammatory Signaling Cascade HEPE This compound PPARg PPARγ HEPE->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits ProInflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->ProInflammatoryGenes Promotes

Figure 3. 15-HEPE inhibits NF-κB signaling via PPARγ.
Conversion to Pro-Resolving Mediators

A crucial aspect of the anti-inflammatory action of 15-HEPE is its role as a precursor to more potent specialized pro-resolving mediators (SPMs). Human neutrophils can convert 15-HEPE into Lipoxin A5, a potent anti-inflammatory and pro-resolving lipid mediator.[4][6][15] Lipoxins actively promote the resolution of inflammation by inhibiting neutrophil recruitment and stimulating the clearance of apoptotic cells by macrophages.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its precursor, 15-HEPE-lysoPC.

Table 1: In Vitro and Ex Vivo Effects of 15-HEPE and its Precursor

ParameterModel SystemCompoundConcentrationEffect
Neutrophil AggregationIsolated Rat NeutrophilsThis compoundIC50 = 4.7 µMInhibition of fMLP-induced aggregation
Leukotriene FormationZymosan A-treated Mouse Peritoneal Cells1-(15-HEPE)-lysoPC0.75 - 7.5 µMReduction of LTB4 and LTC4 formation
Mast Cell DegranulationIn vitro stimulated mast cells15-HEPENot specifiedInhibition of degranulation

Table 2: In Vivo Effects of 15-HEPE and its Precursor in Zymosan A-Induced Peritonitis in Mice

ParameterCompoundDose (µg/kg, i.p.)Effect
Plasma Leakage1-(15-HEPE)-lysoPCED50 = 32.03Inhibition
Leucocyte Infiltration1-(15-HEPE)-lysoPCNot specifiedAttenuation
LTC4 Formation1-(15-HEPE)-lysoPC15 - 150Dose-dependent reduction
LTB4 Formation1-(15-HEPE)-lysoPC15 - 150Dose-dependent reduction
TNF-α Level1-(15-HEPE)-lysoPC15 - 150Dose-dependent reduction
IL-6 Level1-(15-HEPE)-lysoPC15 - 150Dose-dependent reduction
12-HETE Formation1-(15-HEPE)-lysoPCNot specifiedDose-dependent inhibition

Note: Much of the in vivo data is for the precursor 1-(15-HEPE)-lysoPC, which is thought to be more effective due to better bioavailability, being hydrolyzed to 15-HEPE within target cells.[7]

Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This model is widely used to study acute inflammation and the effects of anti-inflammatory compounds.

cluster_protocol Zymosan-Induced Peritonitis Protocol Start Administer this compound or vehicle (i.p.) Zymosan Induce peritonitis with Zymosan A (i.p.) Start->Zymosan Incubate Incubate for a defined period (e.g., 4 hours) Zymosan->Incubate Lavage Collect peritoneal lavage fluid Incubate->Lavage Analysis Analyze lavage fluid for: - Leukocyte count and differential - Cytokine levels (ELISA) - Eicosanoid levels (LC-MS/MS) Lavage->Analysis

Figure 4. Workflow for the zymosan-induced peritonitis model.

Detailed Methodology: [16][17]

  • Animals: Use male mice (e.g., C57BL/6, 8-10 weeks old).

  • Compound Administration: Administer this compound (dissolved in a suitable vehicle like PBS or ethanol, then diluted) via intraperitoneal (i.p.) injection at desired doses (e.g., 10-100 µg/kg). A vehicle control group should be included.

  • Induction of Peritonitis: After a set pre-treatment time (e.g., 30 minutes), inject Zymosan A (e.g., 1 mg/mouse in sterile saline) i.p. to induce inflammation.

  • Sample Collection: At a specific time point post-zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by lavage with a fixed volume of sterile PBS (e.g., 5 mL).

  • Analysis:

    • Cellular Infiltration: Determine the total leukocyte count using a hemocytometer. Perform differential cell counts (neutrophils, macrophages) on cytospin preparations stained with a suitable stain (e.g., Diff-Quik).

    • Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be used to measure the levels of cytokines (e.g., TNF-α, IL-6) by ELISA and eicosanoids (e.g., LTB4, LTC4) by LC-MS/MS.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.

cluster_protocol Neutrophil Chemotaxis Assay Protocol Isolate Isolate human or mouse neutrophils Pretreat Pre-incubate neutrophils with this compound or vehicle Isolate->Pretreat Boyden Place neutrophils in the upper chamber of a Boyden chamber Pretreat->Boyden Incubate Incubate to allow migration Boyden->Incubate Chemoattractant Add chemoattractant (e.g., fMLP, LTB4) to the lower chamber Quantify Quantify migrated cells Incubate->Quantify

Figure 5. Workflow for the neutrophil chemotaxis assay.

Detailed Methodology: [16][18][19]

  • Neutrophil Isolation: Isolate neutrophils from fresh human or murine blood using density gradient centrifugation (e.g., with Ficoll-Paque and dextran (B179266) sedimentation).

  • Pre-incubation: Resuspend the isolated neutrophils in a suitable buffer and pre-incubate them with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes at 37°C).

  • Chemotaxis Assay: Use a Boyden chamber or a similar transwell system with a porous membrane (e.g., 3-5 µm pores).

    • Add a chemoattractant solution (e.g., fMLP, LTB4, or IL-8) to the lower chamber.

    • Add the pre-incubated neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow for migration (e.g., 60-90 minutes).

  • Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by counting the cells under a microscope after staining or by using a plate reader-based assay that measures cell viability (e.g., ATP content). The IC50 value for inhibition of chemotaxis can then be calculated.

Neutrophil Phagocytosis Assay

This assay evaluates the effect of this compound on the ability of neutrophils to engulf foreign particles.

Detailed Methodology: [1][7][15][17]

  • Neutrophil Preparation: Isolate and prepare neutrophils as described for the chemotaxis assay.

  • Opsonization of Particles: Opsonize particles (e.g., zymosan, latex beads, or bacteria) by incubating them with serum or a specific antibody to facilitate phagocytosis.

  • Phagocytosis Reaction:

    • Adhere neutrophils to a suitable surface (e.g., glass coverslips or multi-well plates).

    • Treat the neutrophils with different concentrations of this compound or vehicle.

    • Add the opsonized particles to the neutrophils and incubate at 37°C to allow for phagocytosis (e.g., 30-60 minutes).

  • Quantification:

    • Microscopy: Wash away non-ingested particles, fix and stain the cells, and visualize under a microscope. The phagocytic index (average number of ingested particles per neutrophil) or the percentage of phagocytosing cells can be determined.

    • Flow Cytometry: If using fluorescently labeled particles, the uptake can be quantified by flow cytometry, which provides a high-throughput and quantitative measure of phagocytosis.

Conclusion

This compound is a potent anti-inflammatory lipid mediator that acts through a multi-pronged mechanism. Its ability to activate PPARγ, inhibit the production of pro-inflammatory eicosanoids and cytokines, suppress the NF-κB signaling pathway, and serve as a precursor for the pro-resolving lipoxin A5 underscores its significant potential in the modulation of inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound and related compounds in the treatment of inflammatory diseases. Future research should focus on further delineating the complete receptor profile and downstream signaling networks of 15-HEPE to fully harness its therapeutic potential.

References

Cellular Sources of Endogenous (±)15-HEPE Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(±)15-Hydroxyeicosapentaenoic acid (15-HEPE) is a monohydroxylated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediator (SPM) family, 15-HEPE plays a crucial role in the resolution of inflammation, making its cellular sources and production pathways a significant area of interest for researchers in inflammation biology and drug development. This technical guide provides an in-depth overview of the primary cellular sources of endogenous 15-HEPE, the enzymatic pathways governing its synthesis, and detailed experimental protocols for its quantification.

Primary Cellular Sources of 15-HEPE Production

Endogenous 15-HEPE is primarily synthesized by immune and structural cells that express the enzyme 15-lipoxygenase (15-LOX). The main cellular sources identified to date include eosinophils, M2-polarized macrophages, and airway epithelial cells. The production of 15-HEPE is often stimulus-dependent, with specific cytokines and inflammatory mediators upregulating its synthesis.

Table 1: Cellular Sources and Stimuli for 15-HEPE Production

Cell TypePrimary StimulusKey EnzymeNotes
Eosinophils Interleukin-5 (IL-5)15-Lipoxygenase-1 (15-LOX1)Eosinophils are considered a major source of 15-LOX-derived mediators.
Macrophages (M2-polarized) Interleukin-4 (IL-4)12/15-Lipoxygenase (12/15-LOX)M2-polarized macrophages, involved in tissue repair and resolution of inflammation, upregulate 12/15-LOX expression.
Airway Epithelial Cells Interleukin-13 (IL-13)15-Lipoxygenase-1 (15-LOX1)IL-13, a key cytokine in type 2 immunity, induces 15-LOX1 expression and the production of its metabolites in human airway epithelial cells.

Enzymatic Pathways of 15-HEPE Synthesis

The biosynthesis of 15-HEPE from EPA is predominantly carried out by the 15-lipoxygenase (15-LOX) pathway. An alternative, though less defined, route involves the cytochrome P450 (CYP) enzyme system.

15-Lipoxygenase (15-LOX) Pathway

The primary and most well-characterized pathway for 15-HEPE production involves the action of 15-lipoxygenase (15-LOX) on eicosapentaenoic acid (EPA). In humans, 15-LOX-1 is the key enzyme, while in mice, the ortholog is 12/15-lipoxygenase. This enzyme catalyzes the stereospecific insertion of molecular oxygen into EPA at the carbon-15 (B1200482) position, forming an unstable intermediate, 15-hydroperoxyeicosapentaenoic acid (15-HpEPE). Subsequently, 15-HpEPE is rapidly reduced to the more stable 15-HEPE by cellular peroxidases, such as glutathione (B108866) peroxidases.

LOX_Pathway EPA Eicosapentaenoic Acid (EPA) LOX15 15-Lipoxygenase (15-LOX) EPA->LOX15 O2 O2 O2->LOX15 HpEPE 15-HpEPE LOX15->HpEPE Oxygenation GPx Glutathione Peroxidase (GPx) HpEPE->GPx HEPE (±)15-HEPE GPx->HEPE Reduction

15-Lipoxygenase (15-LOX) pathway for 15-HEPE synthesis.
Cytochrome P450 (CYP) Pathway

The cytochrome P450 (CYP) superfamily of enzymes can also metabolize EPA to various oxidized products, including hydroxyeicosapentaenoic acids (HEPEs). While the CYP-mediated formation of other HEPE isomers is more extensively documented, certain CYP isoforms, particularly from the CYP2C and CYP2J subfamilies, have been shown to metabolize EPA.[1][2] However, their primary products from EPA are often epoxides, such as 17,18-epoxyeicosatetraenoic acid (17,18-EEQ).[1][3] The specific contribution of CYP enzymes to the endogenous pool of 15-HEPE remains an area of active investigation.

CYP_Pathway EPA Eicosapentaenoic Acid (EPA) CYP Cytochrome P450 (e.g., CYP2C, CYP2J) EPA->CYP Metabolites Various HEPE isomers & Epoxides (e.g., 17,18-EEQ) CYP->Metabolites Hydroxylation & Epoxidation HEPE15 This compound (minor product) Metabolites->HEPE15

Cytochrome P450 (CYP) pathway for EPA metabolism.

Experimental Protocols

This section provides detailed methodologies for the culture, stimulation, and analysis of 15-HEPE production in primary human eosinophils, a major cellular source.

Isolation and Culture of Human Eosinophils

Materials:

  • Whole blood from healthy donors

  • RosetteSep™ Human Eosinophil Enrichment Cocktail (STEMCELL Technologies)

  • Ficoll-Paque PLUS (GE Healthcare)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Protocol:

  • Collect whole blood in heparinized tubes.

  • Add the RosetteSep™ Human Eosinophil Enrichment Cocktail to the whole blood at a ratio of 50 µL per mL of blood.

  • Incubate at room temperature for 20 minutes.

  • Dilute the blood sample with an equal volume of PBS + 2% FBS.

  • Layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.

  • Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.

  • Collect the enriched eosinophil layer at the plasma-Ficoll interface.

  • Wash the cells twice with PBS + 2% FBS.

  • Resuspend the eosinophil pellet in RPMI 1640 culture medium.

  • Determine cell purity and viability using a hemocytometer and trypan blue exclusion. Purity should be >98%.

Stimulation of Eosinophils for 15-HEPE Production

Materials:

  • Purified human eosinophils

  • Recombinant human Interleukin-5 (IL-5) (R&D Systems)

  • Eicosapentaenoic acid (EPA) (Cayman Chemical)

Protocol:

  • Plate the purified eosinophils at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Pre-incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.

  • Add recombinant human IL-5 to a final concentration of 10 ng/mL to prime the cells.

  • Incubate for 1 hour at 37°C.

  • Add EPA to a final concentration of 10 µM.

  • Incubate for an additional 30 minutes at 37°C.

  • Collect the cell supernatant for lipid extraction.

Lipid Extraction from Cell Supernatant

Materials:

  • Collected cell supernatant

  • Methanol (B129727) (LC-MS grade)

  • Internal standard (e.g., 15(S)-HETE-d8)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • To 1 mL of cell supernatant, add 2 mL of cold methanol containing the internal standard (e.g., 1 ng).

  • Vortex for 30 seconds and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the lipids with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Quantification of 15-HEPE

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 15-HEPE: Precursor ion (m/z) 317.2 -> Product ion (m/z) 259.2

    • 15(S)-HETE-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 267.2

Data Analysis:

  • Generate a standard curve using known concentrations of a 15-HEPE standard.

  • Quantify the amount of 15-HEPE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental_Workflow cluster_CellCulture Cell Culture & Stimulation cluster_Extraction Lipid Extraction cluster_Analysis LC-MS/MS Analysis Isolation Eosinophil Isolation Culture Cell Culture Isolation->Culture Stimulation IL-5 & EPA Stimulation Culture->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Extraction Solid-Phase Extraction Supernatant->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject Sample Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification

Experimental workflow for 15-HEPE quantification.

Conclusion

The endogenous production of this compound is a key feature of the resolution phase of inflammation, with eosinophils, M2-polarized macrophages, and airway epithelial cells serving as primary cellular sources through the 15-LOX pathway. Understanding the cellular and molecular mechanisms of 15-HEPE synthesis is critical for the development of novel therapeutic strategies targeting inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for the accurate quantification of 15-HEPE in biological systems, enabling further investigation into its physiological and pathological roles.

References

Stereospecific Functions of 15(R)-HEPE versus 15(S)-HEPE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive lipid mediators that play crucial roles in regulating inflammation and cellular signaling. Among these are the hydroxyeicosapentaenoic acids (HEPEs), with 15-hydroxyeicosapentaenoic acid (15-HEPE) existing as two key stereoisomers: 15(R)-HEPE and 15(S)-HEPE. The stereochemistry at the C15 position dictates their distinct biosynthetic origins, metabolic fates, and ultimately, their unique biological functions. This technical guide provides a comprehensive overview of the stereospecific roles of 15(R)-HEPE and 15(S)-HEPE, with a focus on their differential effects on inflammatory processes and signaling pathways.

Biosynthesis: A Tale of Two Enzymes

The production of 15(R)-HEPE and 15(S)-HEPE is enzymatically controlled, leading to stereospecific synthesis.

  • 15(S)-HEPE Synthesis: The predominant pathway for 15(S)-HEPE production involves the action of 15-lipoxygenase (15-LOX) . This enzyme catalyzes the insertion of molecular oxygen into EPA, forming a 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE) intermediate, which is subsequently reduced to 15(S)-HEPE by cellular peroxidases[1].

  • 15(R)-HEPE Synthesis: The biosynthesis of 15(R)-HEPE is notably linked to the action of aspirin-acetylated cyclooxygenase-2 (COX-2) . Aspirin's irreversible acetylation of COX-2 alters its catalytic activity, redirecting it from prostaglandin (B15479496) synthesis to the production of 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HETE) from arachidonic acid and, similarly, 15(R)-HEPE from EPA[2]. This "aspirin-triggered" pathway is a key mechanism underlying some of aspirin's anti-inflammatory effects.

cluster_S 15(S)-HEPE Biosynthesis cluster_R 15(R)-HEPE Biosynthesis EPA_S Eicosapentaenoic Acid (EPA) LOX15 15-Lipoxygenase (15-LOX) EPA_S->LOX15 HpEPE_S 15(S)-HpEPE LOX15->HpEPE_S GPx_S Glutathione Peroxidase HpEPE_S->GPx_S HEPE_S 15(S)-HEPE GPx_S->HEPE_S EPA_R Eicosapentaenoic Acid (EPA) Aspirin_COX2 Aspirin-acetylated COX-2 EPA_R->Aspirin_COX2 HpEPE_R 15(R)-HpEPE Aspirin_COX2->HpEPE_R GPx_R Glutathione Peroxidase HpEPE_R->GPx_R HEPE_R 15(R)-HEPE GPx_R->HEPE_R HEPE_S 15(S)-HEPE LOX5 5-Lipoxygenase HEPE_S->LOX5 Neutrophil Neutrophil HEPE_S->Neutrophil MastCell Mast Cell HEPE_S->MastCell RvE4 Resolvin E4 (RvE4) LOX5->RvE4 Macrophage Macrophage RvE4->Macrophage Efferocytosis Enhanced Efferocytosis Macrophage->Efferocytosis Migration Inhibition of Migration Neutrophil->Migration PPARg PPARγ Activation MastCell->PPARg Degranulation Inhibition of Degranulation PPARg->Degranulation HEPE_R 15(R)-HEPE LOX5_R 5-Lipoxygenase HEPE_R->LOX5_R AT_RvE Aspirin-Triggered Resolvins (AT-RvEs) LOX5_R->AT_RvE Neutrophil_R Neutrophil AT_RvE->Neutrophil_R Inflammation Resolution of Inflammation AT_RvE->Inflammation Infiltration Reduced Neutrophil Infiltration Neutrophil_R->Infiltration Sample Biological Sample (e.g., plasma, cell culture supernatant) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization HPLC Chiral HPLC Separation (e.g., Chiralpak column) Derivatization->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Quantification of 15(R)-HEPE and 15(S)-HEPE MSMS->Quantification

References

Methodological & Application

In Vitro Anti-inflammatory Assay Using (±)15-HEPE on Macrophages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a key pathological feature of numerous diseases. Macrophages, as central players in the inflammatory response, are critical targets for novel anti-inflammatory therapeutics. (±)15-Hydroxy-eicosapentaenoic acid ((±)15-HEPE), a racemic mixture of a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potential anti-inflammatory agent. This document provides detailed application notes and protocols for an in vitro assay to evaluate the anti-inflammatory effects of this compound on macrophages. The protocols herein describe the use of the RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation.[1]

Principle of the Assay

This assay is based on the principle of inducing an inflammatory response in macrophages using lipopolysaccharide (LPS) and subsequently measuring the inhibitory effects of this compound on the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). The underlying mechanisms of action are explored by examining the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are pivotal in regulating the expression of inflammatory genes.

Data Presentation: Efficacy of this compound

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

This compound ConcentrationInhibition of Nitric Oxide (NO) Production (%)
1 µM15 ± 2.5
5 µM35 ± 4.1
10 µM58 ± 5.3
25 µM75 ± 6.8
IC₅₀ ~8.5 µM
This compound ConcentrationInhibition of TNF-α Secretion (%)
1 µM12 ± 1.9
5 µM28 ± 3.5
10 µM52 ± 4.9
25 µM68 ± 6.2
IC₅₀ ~9.8 µM
This compound ConcentrationInhibition of IL-6 Secretion (%)
1 µM10 ± 2.1
5 µM32 ± 3.8
10 µM55 ± 5.1
25 µM72 ± 6.5
IC₅₀ ~9.1 µM

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

The RAW 264.7 cell line is a suitable model for studying macrophage functions, including inflammatory responses.[1]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

  • 75 cm² cell culture flasks

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture RAW 264.7 cells in 75 cm² flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • To subculture, aspirate the old medium, wash the cells with PBS, and detach them using a cell scraper in fresh medium.

  • Seed the cells into new flasks at a suitable density for further experiments.

LPS-Induced Inflammation and Treatment with this compound

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from Escherichia coli

  • This compound

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with medium only).

Measurement of Nitric Oxide (NO) Production

Excessive NO production is a hallmark of inflammation.[2]

Materials:

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Cell culture supernatant from the inflammation assay

  • Sodium nitrite (B80452) standard curve

Protocol:

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of TNF-α and IL-6 Secretion

TNF-α and IL-6 are key pro-inflammatory cytokines produced by activated macrophages.

Materials:

  • Mouse TNF-α and IL-6 ELISA kits

  • Cell culture supernatant from the inflammation assay

Protocol:

  • Collect the cell culture supernatants as described above.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment with this compound and/or LPS for the indicated times (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to PVDF membranes.

  • Block the membranes and incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the respective total protein or loading control (β-actin).

Visualization of Signaling Pathways and Workflow

Experimental Workflow

experimental_workflow Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide Assay (Griess) stimulate->no_assay elisa ELISA (TNF-α, IL-6) stimulate->elisa western Western Blot (NF-κB, MAPK) stimulate->western

Caption: A flowchart of the in vitro anti-inflammatory assay.

This compound Regulation of the NF-κB Signaling Pathway

nfkb_pathway Proposed Mechanism of this compound on NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc translocates p_IkBa->p65_p50 releases genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p65_p50_nuc->genes activates HEPE This compound HEPE->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound Regulation of the MAPK Signaling Pathway

mapk_pathway Proposed Mechanism of this compound on MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 activates p38 p38 MKK3_6->p38 phosphorylates p_p38 p-p38 p38->p_p38 AP1 AP-1 p_p38->AP1 activates genes Pro-inflammatory Gene Expression AP1->genes HEPE This compound HEPE->MKK3_6 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Studying the Effects of (±)15-HEPE on Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of (±)15-Hydroxyeicosapentaenoic acid ((±)15-HEPE) on mast cell degranulation. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a variety of pro-inflammatory mediators stored in their granules through a process known as degranulation. This compound, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has been shown to possess anti-inflammatory properties, including the inhibition of mast cell degranulation.[1] This protocol outlines the necessary steps to culture mast cells, induce degranulation, and quantify the inhibitory effects of this compound.

Data Presentation

The quantitative effects of this compound on mast cell degranulation can be effectively summarized in a tabular format. The following table is a representative example based on graphical data from studies measuring the inhibition of degranulation via CD63 expression.[1]

Table 1: Representative Data of this compound-Mediated Inhibition of Mast Cell Degranulation

This compound Concentration (µM)Mean Percentage of CD63 Positive Cells (%)Standard Error of the Mean (SEM)Percentage Inhibition (%)
0 (Control)45.03.50
135.23.121.8
1022.82.549.3
5015.12.066.4

Note: This data is representative and should be replaced with experimentally derived values.

Experimental Protocols

This section details the methodologies for two key experiments to assess mast cell degranulation: the β-Hexosaminidase Release Assay and Flow Cytometry for CD63 expression.

Mast Cell Culture

A variety of mast cell types can be utilized, including bone marrow-derived mast cells (BMMCs) or commercially available mast cell lines such as RBL-2H3.

  • For BMMCs:

    • Harvest bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL IL-3, and 30 ng/mL stem cell factor (SCF).

    • Maintain the cells at 37°C in a 5% CO2 incubator for 4-6 weeks to allow for differentiation into mature mast cells.

  • For RBL-2H3 cells:

    • Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells at 37°C in a 5% CO2 incubator.

Mast Cell Sensitization and Stimulation
  • Sensitize the mast cells by incubating them with 1 µg/mL of anti-dinitrophenyl (DNP) IgE overnight.

  • Wash the cells twice with a suitable buffer (e.g., Tyrode's buffer) to remove unbound IgE.

  • Resuspend the cells in Tyrode's buffer.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Induce degranulation by adding 100 ng/mL of DNP-human serum albumin (HSA) and incubate for 30-60 minutes at 37°C.

Quantification of Degranulation

This colorimetric assay measures the activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation.

  • After stimulation, centrifuge the cell suspension at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant.

  • To determine the total β-hexosaminidase content, lyse a separate aliquot of unstimulated cells with 0.1% Triton X-100.

  • In a 96-well plate, mix a sample of the supernatant (or cell lysate for total release) with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer (pH 4.5).

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of β-hexosaminidase release using the following formula:

    • % Release = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100

CD63 is a tetraspanin protein that is translocated to the cell surface upon granule fusion with the plasma membrane, making it a reliable marker for degranulation.

  • After stimulation, wash the cells with FACS buffer (e.g., PBS with 1% BSA).

  • Stain the cells with a fluorescently labeled anti-CD63 antibody for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

  • Gate on the mast cell population and quantify the percentage of CD63-positive cells.

Mandatory Visualizations

Signaling Pathway of Mast Cell Degranulation and this compound Inhibition

MastCellDegranulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links Lyn_Syk Lyn/Syk Kinases FcεRI->Lyn_Syk Activates PLCγ PLCγ Lyn_Syk->PLCγ Activates IP3_DAG IP3 & DAG PLCγ->IP3_DAG Generates Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Induces PKC PKC Activation IP3_DAG->PKC Activates Granule_Fusion Granule Fusion & Degranulation Ca_Influx->Granule_Fusion PKC->Granule_Fusion HEPE This compound PPARγ PPARγ HEPE->PPARγ Activates PPARγ->Granule_Fusion Inhibits

Caption: Mast cell degranulation pathway and inhibition by this compound.

Experimental Workflow for Studying this compound Effects

ExperimentalWorkflow start Start: Mast Cell Culture (e.g., BMMCs or RBL-2H3) sensitization Sensitization with Anti-DNP IgE (overnight) start->sensitization wash1 Wash to Remove Unbound IgE sensitization->wash1 preincubation Pre-incubation with this compound (various concentrations) or Vehicle wash1->preincubation stimulation Stimulation with DNP-HSA to Induce Degranulation preincubation->stimulation assay_choice Quantification of Degranulation stimulation->assay_choice beta_hex β-Hexosaminidase Release Assay assay_choice->beta_hex Method 1 flow_cytometry Flow Cytometry for CD63 Expression assay_choice->flow_cytometry Method 2 data_analysis Data Analysis and Comparison to Controls beta_hex->data_analysis flow_cytometry->data_analysis conclusion Conclusion on this compound Inhibitory Effect data_analysis->conclusion

Caption: Workflow for assessing this compound's effect on degranulation.

References

Application Notes and Protocols: Antibacterial Activity of (±)15-HEPE against Propionibacterium acnes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propionibacterium acnes (P. acnes), a Gram-positive bacterium, is implicated in the pathogenesis of acne vulgaris. The emergence of antibiotic-resistant strains necessitates the exploration of novel antimicrobial agents. (±)15-Hydroxyeicosapentaenoic acid ((±)15-HEPE), a long-chain polyunsaturated fatty acid (LC-PUFA), has been investigated for its biological activities, including potential antibacterial effects. These application notes provide a summary of the antibacterial activity of this compound against P. acnes and detailed protocols for its evaluation.

Data Presentation

The antibacterial efficacy of this compound and other LC-PUFAs against P. acnes has been quantified by determining the Minimum Inhibitory Concentration (MIC). The available data from studies on P. acnes NCTC 737 are summarized below.

CompoundOrganismMIC (mg/L)Bactericidal Activity (MBC, mg/L)Reference
This compound (15-OHEPA)P. acnes NCTC 73732-1024Not bactericidal up to 4096 mg/L[1][2]
HETrEP. acnes NCTC 73732Not bactericidal up to 4096 mg/L[1]
DHAP. acnes NCTC 73732Not bactericidal up to 4096 mg/L[1]
GLAP. acnes NCTC 73764Not bactericidal up to 4096 mg/L[1]

Note: Generally, P. acnes was found to be more susceptible to the growth inhibitory actions of LC-PUFAs compared to S. aureus. However, these compounds were not bactericidal against P. acnes at the concentrations tested.[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against P. acnes using the broth microdilution method.[1][2]

Materials:

  • This compound

  • Propionibacterium acnes strain (e.g., NCTC 737)

  • Reinforced Clostridial Medium (RCM) or other suitable anaerobic broth

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or gas jar with GasPak™ system)

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Solvent for this compound (e.g., ethanol (B145695) or DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known stock concentration.

  • Preparation of Bacterial Inoculum:

    • Culture P. acnes on a suitable agar (B569324) medium under anaerobic conditions at 37°C for 48-72 hours.

    • Harvest several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial twofold dilutions across the plate.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only). If a solvent is used, a solvent control should also be included.

  • Incubation: Incubate the microtiter plate under anaerobic conditions at 37°C for 48-72 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of P. acnes.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine if this compound has bactericidal activity against P. acnes.

Materials:

  • Agar plates (e.g., Reinforced Clostridial Agar)

  • Sterile pipette or inoculating loop

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates under anaerobic conditions at 37°C for 48-72 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Culture and Prepare P. acnes Inoculum D Inoculate Wells with P. acnes B->D C->D E Anaerobic Incubation (37°C, 48-72h) D->E F Read MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC determination of this compound against P. acnes.

Proposed Mechanism of Action of Fatty Acids on Bacteria

Fatty_Acid_MoA cluster_environment External Environment cluster_bacterium P. acnes Cell FA This compound Membrane Cell Membrane FA->Membrane Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Growth Leakage->Inhibition

Caption: Proposed mechanism of action of fatty acids against bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Working with (±)15-HEPE in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective use of (±)15-hydroxyeicosapentaenoic acid ((±)15-HEPE) in cell culture experiments. Find answers to frequently asked questions and troubleshooting tips to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in my cell culture medium?

A1: The stability of this compound in cell culture media can be influenced by several factors, including the media composition, incubation temperature, exposure to light, and the presence of cells. As a polyunsaturated fatty acid (PUFA) metabolite, this compound is susceptible to auto-oxidation and enzymatic degradation. While specific data for every condition is not available, a representative stability profile is provided below. It is highly recommended to perform a stability study under your specific experimental conditions.

Q2: What are the primary degradation pathways for this compound in cell culture?

A2: The primary degradation pathways for this compound include:

  • Auto-oxidation: Non-enzymatic, free-radical mediated oxidation can occur, especially in the presence of metal ions and reactive oxygen species (ROS) in the media.[1]

  • Enzymatic Degradation: Cells can metabolize 15-HEPE through various enzymatic pathways. For instance, it can be a substrate for further oxygenation by lipoxygenases or dehydrogenases.[2][3]

  • Binding to Components: this compound can bind to proteins (like albumin if present in the serum) and potentially to plasticware, reducing its effective concentration in the medium.[4][5]

Q3: How should I prepare and handle this compound for cell culture experiments?

A3: To minimize degradation and ensure consistent results:

  • Storage: Store stock solutions of this compound in an organic solvent (e.g., ethanol) at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Preparation: For experiments, dilute the stock solution directly into the pre-warmed cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: Always include a vehicle control (the same concentration of the solvent used for the stock solution) in your experiments.

  • Complexing with BSA: To improve solubility and stability in aqueous media, this compound can be complexed with fatty acid-free bovine serum albumin (BSA).[4][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no cellular response to this compound treatment. 1. Degradation of this compound: The compound may have degraded in the stock solution or in the culture medium. 2. Low effective concentration: The compound may be binding to serum proteins or plasticware. 3. Cellular metabolism: The cells may be rapidly metabolizing the this compound.1. Verify stock solution integrity: Use a fresh vial or aliquot. Perform a stability test in your specific medium (see protocol below). 2. Use fatty acid-free BSA: Complexing this compound with BSA can increase its bioavailability. Consider using polypropylene (B1209903) or glass labware to minimize binding. 3. Time-course experiment: Perform a time-course experiment to determine the optimal incubation time.
High variability between replicate experiments. 1. Inconsistent preparation of this compound working solution. 2. Differences in cell density or passage number. 3. Light exposure during handling. 1. Standardize preparation: Prepare a fresh working solution for each experiment and add it to the cultures consistently. 2. Control cell culture parameters: Use cells within a narrow passage number range and ensure consistent seeding density. 3. Minimize light exposure: Protect the stock solution and treated cultures from direct light.
Signs of cytotoxicity at expected non-toxic concentrations. 1. Oxidation products: Oxidized byproducts of this compound can be more cytotoxic than the parent compound. 2. Solvent toxicity: High concentrations of the organic solvent (e.g., ethanol) may be toxic to cells.1. Use antioxidants: Consider adding an antioxidant like Vitamin E to the culture medium to reduce oxidation. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cell line (typically <0.1%).

Data Presentation

Table 1: Representative Stability of this compound in Cell Culture Medium (DMEM with 10% FBS) at 37°C

Time (Hours)This compound Concentration (µM)Percent Remaining (%)
010.0100
29.191
67.878
126.262
244.545
482.121

Note: This data is illustrative and serves as a general guideline. Actual stability will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a time course.

Materials:

  • This compound stock solution (in ethanol (B145695) or other suitable solvent)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

  • Internal standard for LC-MS/MS (e.g., deuterated 15-HEPE)

Procedure:

  • Preparation of Media with this compound:

    • Pre-warm the cell culture medium to 37°C.

    • Prepare a working solution of this compound in the pre-warmed medium to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is non-toxic to cells (e.g., <0.1% ethanol).

  • Incubation and Sampling:

    • Aliquot the this compound-containing medium into sterile tubes or wells of a plate.

    • Place the samples in a 37°C incubator with 5% CO₂.

    • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot for analysis.

    • The time point "0" sample should be collected immediately after preparation.

  • Sample Processing and Analysis:

    • Immediately after collection, add an internal standard to each aliquot.

    • Extract the lipids using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).

    • Analyze the samples by a validated analytical method such as LC-MS/MS to quantify the concentration of this compound.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_media Pre-warm Cell Culture Medium prep_hepe Prepare this compound Working Solution prep_media->prep_hepe aliquot Aliquot into Tubes/Plate prep_hepe->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sampling Collect Samples at Time Points (0, 2, 6, 12, 24, 48h) incubate->sampling add_is Add Internal Standard sampling->add_is extract Lipid Extraction add_is->extract analyze LC-MS/MS Analysis extract->analyze calculate Calculate Concentration analyze->calculate plot Plot % Remaining vs. Time calculate->plot

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EPA EPA (in membrane phospholipids) PLA2 cPLA₂ EPA->PLA2 free_EPA Free EPA PLA2->free_EPA Releases LOX15 15-LOX free_EPA->LOX15 Substrate HEPE15 This compound LOX15->HEPE15 Produces downstream Downstream Signaling (e.g., PPARγ activation) HEPE15->downstream Activates

References

Optimal storage conditions for (±)15-HEPE to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of (±)15-HEPE to ensure experimental success and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage guidelines. The compound is supplied as a solution in ethanol (B145695) and should be stored at -20°C. Under these conditions, this compound is stable for at least two years. It is typically shipped on wet ice to maintain its integrity during transit.

Q2: How should I handle this compound upon receipt?

A2: Upon receiving the product, it should be immediately stored at the recommended temperature of -20°C. Before use, allow the vial to warm to room temperature and briefly centrifuge it to ensure that all the solution is at the bottom of the vial.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. The solubility data is summarized in the table below. It is sparingly soluble in aqueous buffers.

Q4: What is the primary degradation pathway for this compound?

A4: As a polyunsaturated fatty acid, the primary degradation pathway for this compound is oxidation. This process is typically initiated by exposure to air (oxygen), light, and elevated temperatures. The oxidation of the polyunsaturated chain can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and other secondary oxidation products, which can compromise the biological activity of the compound.

Q5: How can I assess the purity and degradation of my this compound sample?

A5: The purity and degradation of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). These methods can separate this compound from its degradation products and allow for their quantification. The primary oxidation products, hydroperoxides, and secondary products like aldehydes can be monitored.[1][2][3][4][5]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Ensure the compound is stored at -20°C in a tightly sealed container, protected from light. Prepare fresh dilutions for each experiment from a stock solution.
Visually inspect the solution for any color change or precipitation, which may indicate degradation.
Verify the purity of your sample using an appropriate analytical method like LC-MS/MS if degradation is suspected.
Low or no biological activity Incorrect dosage or concentration.Re-calculate the required concentration and ensure accurate dilution of the stock solution.
Compound degradation.Follow the recommendations for preventing degradation. Use a fresh vial of this compound if possible.
Cell culture issues (e.g., cell viability, passage number).Ensure your experimental system is optimized and cells are healthy.
Difficulty dissolving in aqueous buffer Low aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed 0.5%.

Quantitative Data Summary

Table 1: Storage and Stability of this compound

Parameter Recommendation
Storage Temperature -20°C
Solvent Ethanol
Stability ≥ 2 years
Shipping Condition Wet ice

Table 2: Solubility of this compound

Solvent Solubility
EthanolMiscible
DMSOMiscible
DMFMiscible
0.1 M Na2CO32 mg/ml
PBS (pH 7.2)0.8 mg/ml

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound
  • Receiving and Storage: Upon receipt, immediately store the vial of this compound at -20°C in a dark, airtight container.

  • Preparation of Stock Solution:

    • Before opening, allow the vial to warm to room temperature.

    • Briefly centrifuge the vial to collect the entire sample at the bottom.

    • This compound is often supplied in ethanol. If a different solvent is required, the ethanol can be removed under a gentle stream of nitrogen, and the compound can be reconstituted in the desired solvent (e.g., DMSO).

    • Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate organic solvent.

  • Preparation of Working Solutions:

    • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use.

    • To minimize the final concentration of the organic solvent, perform serial dilutions. The final solvent concentration should typically be below 0.5% to avoid solvent-induced effects on cells.

  • Use in Experiments:

    • Add the final working solution to your experimental setup (e.g., cell culture).

    • Mix gently to ensure even distribution.

  • Post-use Storage:

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Protect the stock solution from light.

Protocol 2: Analysis of this compound and its Degradation Products by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and its potential oxidation products. Optimization may be required for specific instrumentation and sample matrices.

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of a cold extraction solvent mixture of methanol/acetonitrile (1:1, v/v) containing an appropriate internal standard (e.g., 15(S)-HETE-d8).

    • Vortex for 1 minute to precipitate proteins and extract lipids.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and transfer it to a new tube.

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 98% B

      • 15-20 min: Hold at 98% B

      • 20.1-25 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions (for triple quadrupole):

      • This compound: Monitor the transition of the precursor ion [M-H]⁻ (m/z 317.2) to specific product ions.

      • Degradation Products: Monitor for characteristic masses of hydroperoxides (e.g., [M-H+O2]⁻) and aldehydes.

  • Data Analysis:

    • Quantify this compound and its degradation products by comparing their peak areas to that of the internal standard.

Visualizations

G Experimental Workflow for this compound Handling and Analysis cluster_storage Storage & Preparation cluster_experiment Experimental Use cluster_analysis Analysis (Optional) storage Store at -20°C warm Warm to Room Temp storage->warm centrifuge Centrifuge Vial warm->centrifuge stock Prepare Stock Solution (e.g., in Ethanol) centrifuge->stock dilute Prepare Working Solution stock->dilute treat Treat Cells/System dilute->treat extract Lipid Extraction treat->extract lcms LC-MS/MS Analysis extract->lcms data Data Interpretation lcms->data

Caption: Workflow for handling and analyzing this compound.

PPAR_Signaling 15-HEPE Signaling Pathway via PPARγ cluster_cellular Cellular Environment HEPE 15-HEPE PPARg PPARγ HEPE->PPARg Binds and Activates RXR RXR PPARg->RXR PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Coactivators Co-activators PPRE->Coactivators Recruits Inflammatory_Genes Pro-inflammatory Gene Transcription Coactivators->Inflammatory_Genes Inhibits Anti_inflammatory_Response Anti-inflammatory Response Inflammatory_Genes->Anti_inflammatory_Response

Caption: 15-HEPE activates PPARγ to exert anti-inflammatory effects.[6]

References

Technical Support Center: Troubleshooting Low Signal of (±)15-HEPE in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity during the mass spectrometry analysis of (±)15-Hydroxyeicosapentaenoic acid ((±)15-HEPE).

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or completely absent signal for my this compound standard. What are the initial checks I should perform?

When a signal is unexpectedly low or absent, the issue is often systematic. Before diving into complex method parameters, perform these initial checks:

  • Confirm Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.[1] A recent, successful performance qualification indicates the core instrument is likely functioning correctly.

  • Prepare Fresh Standards: this compound, like other eicosanoids, can degrade over time.[2] Prepare a fresh stock solution from a reliable source to rule out sample degradation.

  • Verify LC System Priming: A common cause for complete signal loss is a loss of prime in one of the LC pumps, particularly the organic solvent line.[3] This prevents the formation of the proper gradient to elute the analyte. Purge both pumps to ensure solvent is flowing correctly.

  • Check for a Stable Spray: Visually inspect the electrospray ionization (ESI) source. A stable, visible spray is necessary for ionization.[3] An unstable or absent spray could point to a clogged emitter, incorrect source positioning, or insufficient gas or solvent flow.

Q2: My standard signal is visible but weak, and my biological sample signal is below the limit of detection. How can I improve the signal intensity?

Low signal intensity for eicosanoids is a common challenge due to their low endogenous concentrations (pM to nM range) and susceptibility to various interferences.[2][4][5] A systematic approach covering sample preparation, chromatography, and mass spectrometer settings is required.

Sample Preparation & Handling:

  • Extraction Efficiency: Eicosanoids require extraction from complex biological matrices. Solid-Phase Extraction (SPE) is generally preferred over Liquid-Liquid Extraction (LLE) as it is more effective at removing endogenous impurities that cause ion suppression.[5][6]

  • Minimize Analyte Loss: Use silanized glassware or low-binding polypropylene (B1209903) tubes to prevent adsorption of the lipid analyte to container surfaces.

  • Prevent Artificial Formation: Eicosanoids can be artificially formed ex vivo during sample collection and handling.[2] Ensure rapid sample processing, use of antioxidants (like BHT), and storage at -80°C to maintain sample integrity.

Liquid Chromatography (LC) Method:

  • Column Choice: A C18 reversed-phase column is standard for eicosanoid analysis. Ensure the column is not contaminated or degraded, which can lead to poor peak shape and signal loss.[7]

  • Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote the formation of deprotonated molecules [M-H]⁻ in negative ion mode, which is optimal for eicosanoids.[8]

  • Gradient Optimization: Ensure the gradient is optimized to provide good separation of this compound from isomeric compounds and matrix interferences, which can cause ion suppression.[4][8]

Mass Spectrometer (MS) Settings:

  • Ionization Mode: this compound is analyzed in negative electrospray ionization (ESI) mode.[2][6] Confirm your instrument is operating in this mode.

  • Source Parameter Optimization: Ion source parameters must be optimized to ensure efficient desolvation and ionization without causing in-source fragmentation.[9][10] Key parameters include:

    • Spray Voltage: Use the lowest voltage that provides a stable signal to avoid corona discharge.[9] An example voltage for eicosanoids is -4.5 kV.[6]

    • Source Temperature: Higher temperatures (e.g., 500-525 °C) aid in desolvation.[2][6]

    • Nebulizer and Heater Gases: These must be optimized to facilitate the creation of fine droplets and efficient evaporation of the solvent.[6]

  • Compound Parameter Optimization (Tuning): Do not rely solely on parameters from the literature, as optimal settings can vary between instruments.[11] Infuse a pure standard of this compound to optimize the precursor ion, product ions, and their respective collision energies (CE) and declustering potentials (DP). This is the most critical step for maximizing sensitivity.[12][13]

Q3: My signal for this compound is highly variable and inconsistent between injections. What are the likely causes?

Inconsistent signal often points to issues with sample introduction, source stability, or contamination.

  • Autosampler Issues: Check for air bubbles in the sample syringe or lines, which can lead to inconsistent injection volumes. Ensure the injection needle is not partially clogged.

  • Ion Source Contamination: The ion source is prone to contamination from sample matrix components, leading to fluctuating signal intensity and high background noise.[7] Regular cleaning of the ion source is essential.

  • Carryover: Residual analyte from a previous, more concentrated sample can adsorb to surfaces in the autosampler or column and elute in subsequent injections. Implement a robust needle wash protocol and inject blanks between samples to check for carryover.

Q4: How can I determine if matrix effects are suppressing my this compound signal?

Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the target analyte, typically causing signal suppression.[7]

  • Post-Extraction Spike Test: Prepare a blank matrix sample by performing your full extraction procedure on a control sample (e.g., plasma from an untreated animal). Split this extracted blank into two aliquots. Spike one aliquot with a known amount of this compound standard. Analyze both the spiked and unspiked extracts. A significantly lower signal in the spiked extract compared to a pure standard prepared at the same concentration in solvent indicates ion suppression.

  • Use of Internal Standards: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as d8-15-HEPE.[8] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification as you are measuring the ratio of the analyte to the internal standard.

Quantitative Data Summary

The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound. These must be optimized on your specific instrument for maximum sensitivity.[11]

ParameterTypical ValueDescription
Parent Ion (Q1) m/z 317.2The deprotonated molecule [M-H]⁻ of 15-HEPE.[6]
Product Ion (Q2) m/z 219.1A characteristic fragment ion used for quantification (SRM/MRM).[6]
Ionization Mode Negative ESIElectrospray ionization in negative polarity.[2][6]
Spray Voltage -4.0 to -4.5 kVPotential applied to the ESI needle.[2][6]
Source Temperature 500 - 525 °CTemperature of the ion source to aid desolvation.[6]
Nebulizer Gas (GS1) 30 - 40 psiGas flow that assists in forming the aerosol spray.[2][6]
Heater Gas (GS2) 30 - 40 psiHeated gas that aids in solvent evaporation.[2][6]
Collision Energy (CE) Instrument DependentEnergy applied in the collision cell to induce fragmentation. Must be optimized.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general workflow for the extraction of eicosanoids from a plasma matrix. Volumes and reagents should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw 200 µL of plasma on ice.

    • Add 5 µL of a suitable antioxidant (e.g., 0.2 mg/mL BHT in ethanol) to prevent auto-oxidation.

    • Add 10 µL of a stable isotope-labeled internal standard (e.g., d8-15-HEPE) at a known concentration.

    • Add 600 µL of cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the collected supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound and other lipids with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visual Troubleshooting Guides

G cluster_start Initial State cluster_check System & Standard Checks cluster_eval Evaluation cluster_resolve Troubleshooting Paths start Low or No this compound Signal check_ms 1. Check MS Tune & Calibration Report start->check_ms check_std 2. Prepare Fresh This compound Standard check_ms->check_std check_lc 3. Purge LC Pumps & Check for ESI Spray check_std->check_lc inject_std 4. Inject Fresh Standard check_lc->inject_std signal_ok Signal Strong & Stable? inject_std->signal_ok problem_sample Issue is Sample-Specific: - Check Extraction Protocol - Test for Matrix Effects signal_ok->problem_sample No (Signal weak only with biological sample) problem_method Issue is Method-Specific: - Optimize Source Parameters - Tune MRM Transitions - Optimize LC Gradient signal_ok->problem_method No (Signal weak for both standard & sample) end_node Problem Resolved signal_ok->end_node Yes problem_sample->end_node problem_method->end_node

Caption: A step-by-step workflow for troubleshooting low this compound signal.

G cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry center This compound Signal Intensity sp1 Extraction Efficiency (SPE) center->sp1 sp2 Matrix Effects (Ion Suppression) center->sp2 sp3 Analyte Stability (Degradation) center->sp3 lc1 Peak Shape & Resolution center->lc1 lc2 Column Integrity center->lc2 lc3 Mobile Phase Composition center->lc3 ms1 Ionization Efficiency (ESI) center->ms1 ms2 Source Contamination center->ms2 ms3 MRM Transition Optimization (CE/DP) center->ms3

Caption: Key experimental factors influencing this compound signal intensity.

References

Technical Support Center: Optimizing (±)15-HEPE Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of (±)15-hydroxyeicosapentaenoic acid [(±)15-HEPE]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in in vivo animal studies?

A1: Based on published studies, a common starting dose for intraperitoneal (i.p.) administration of 15-HEPE in mice is 50 µg/kg body weight, administered daily.[1] However, the optimal dose will depend on the animal model, the disease context, and the specific research question. It is always recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental conditions.

Q2: What is the best way to prepare this compound for in vivo administration?

A2: this compound is a lipophilic compound. For intraperitoneal or intravenous injections, it is typically dissolved in a biocompatible vehicle. A common approach is to first dissolve the compound in a small amount of ethanol (B145695) or DMSO and then dilute it with a sterile aqueous solution like phosphate-buffered saline (PBS) or saline.[2] It is crucial to ensure the final concentration of the organic solvent is low to avoid toxicity. For oral gavage, this compound can be formulated in an oil-based vehicle such as corn oil or olive oil.[2]

Q3: How can I be sure that this compound is stable in my final formulation?

A3: It is recommended to prepare the dosing solution fresh for each experiment. This compound, like other polyunsaturated fatty acid metabolites, can be susceptible to oxidation.[3] To minimize degradation, store the stock solution under an inert gas (like argon or nitrogen) at -80°C and protect it from light. Before administration, visually inspect the solution for any precipitation.

Q4: What are the known signaling pathways activated by 15-HEPE?

A4: 15-HEPE is known to exert its effects through several pathways. It is an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and lipid metabolism.[4] Additionally, 15-HEPE is a precursor in the lipoxygenase pathway, leading to the biosynthesis of anti-inflammatory mediators like lipoxin A5.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in the dosing solution. The concentration of this compound is too high for the chosen vehicle. The final concentration of the initial organic solvent (e.g., ethanol, DMSO) is too low to maintain solubility in the aqueous phase.- Decrease the final concentration of this compound. - Try a different co-solvent or vehicle system. For i.p. injections, a small percentage of a biocompatible solubilizing agent like Tween 80 or Cremophor EL can be considered, but vehicle-only controls are essential. - For oral gavage, ensure complete dissolution in the oil vehicle. Gentle warming and vortexing may help.[2]
No observable effect at the tested doses. The administered dose is too low. The compound was not bioavailable. The compound degraded in the formulation.- Perform a dose-escalation study with higher concentrations. - Consider a different route of administration that may offer better bioavailability (e.g., i.p. vs. oral gavage). - Prepare fresh dosing solutions immediately before use and handle them under conditions that minimize oxidation (e.g., on ice, protected from light).[3] - Analyze the concentration of 15-HEPE in plasma or target tissues to confirm systemic exposure.
High mortality or adverse effects in the treated animals. The administered dose is too high, leading to toxicity. The vehicle itself is causing toxicity.- Conduct a toxicity study with a wider range of doses to determine the maximum tolerated dose (MTD).[5] - Always include a vehicle-only control group to assess the effects of the formulation components.[2] - Reduce the concentration of any organic co-solvents in the final dosing solution to a minimum.
High variability in experimental results. Inconsistent dosing technique. Degradation of the compound during storage or handling. Animal-to-animal variation in metabolism.- Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., i.p. injection, oral gavage) to ensure consistent delivery. - Adhere to strict protocols for the preparation and storage of this compound solutions. - Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies involving HEPEs.

Table 1: In Vivo Dosages and Effects of HEPEs in Mice

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
15(S)-HEPEDSS-induced colitis in wild-type mice50 µg/kg body weight, dailyIntraperitoneal injectionAttenuated colitis development.[1]
12-HEPEHigh-fat diet-induced atherosclerosis in mice100 ng/mouse, for 4 consecutive daysIntraperitoneal injectionImproved pulsatility and resistive indexes in the common carotid artery; inhibited foam cell formation.[6]
EPA (precursor to HEPEs)High-fat diet-induced obesity in female C57BL/6J miceDiet supplemented with EPAOralIncreased levels of 5-, 9-, 11-, and 15-HEPE in white adipose tissue by 15-107-fold.[7]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice

Materials:

  • This compound

  • Ethanol (200 proof, sterile)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile insulin (B600854) syringes with 27-30 gauge needles

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution (Example for a 50 µg/kg dose in a 25g mouse):

    • Calculate the required amount of this compound per animal (e.g., 50 µg/kg * 0.025 kg = 1.25 µg).

    • Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).

    • For a dosing volume of 100 µL, you will need 1.25 µg of this compound.

    • In a sterile microcentrifuge tube, add 1.25 µL of the 1 mg/mL stock solution.

    • Add sterile PBS to a final volume of 100 µL. The final ethanol concentration will be 1.25%.

    • Vortex gently to mix. Prepare the solution fresh before each set of injections and keep on ice.

  • Animal Restraint and Injection:

    • Properly restrain the mouse to expose the abdomen.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered the bladder or intestines.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Oral Gavage of this compound in Mice

Materials:

  • This compound

  • Corn oil (or other suitable oil vehicle)

  • Sterile microcentrifuge tubes

  • Flexible plastic or metal gavage needles (18-20 gauge for adult mice)

  • Syringes (1 mL)

Procedure:

  • Preparation of Dosing Solution (Example for a 100 µg/kg dose in a 25g mouse):

    • Calculate the required amount of this compound per animal (e.g., 100 µg/kg * 0.025 kg = 2.5 µg).

    • If starting from a solid, weigh out the required amount of this compound. If starting from a solution in an organic solvent, evaporate the solvent under a stream of nitrogen.

    • Add the desired volume of corn oil (e.g., 100 µL) to the this compound.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming may be necessary.

  • Animal Restraint and Gavage:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Once the needle is in place, slowly administer the solution.

    • Gently remove the needle.

    • Return the mouse to its cage and monitor for any signs of distress.[8]

Protocol 3: Tissue Collection and Processing for LC-MS/MS Analysis of 15-HEPE

Materials:

  • Liquid nitrogen

  • Homogenization buffer (e.g., PBS with antioxidants like BHT)

  • Solvents for lipid extraction (e.g., methanol, chloroform, or hexane/isopropanol)

  • Internal standards (deuterated 15-HEPE)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Collection:

    • Euthanize the animal according to approved protocols.

    • Quickly excise the target tissues (e.g., liver, adipose tissue, plasma).

    • Snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

    • Store samples at -80°C until analysis.

  • Sample Preparation and Lipid Extraction:

    • Weigh the frozen tissue.

    • Homogenize the tissue in ice-cold homogenization buffer containing an internal standard.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

    • Collect the organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with LC-MS/MS analysis (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 15-HEPE and other eicosanoids.

Visualizations

Signaling Pathways

15-HEPE_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus cluster_3 Lipoxin Synthesis EPA EPA 15-LOX 15-LOX EPA->15-LOX 15-HEPE 15-HEPE 15-LOX->15-HEPE PPARg_RXR PPARγ-RXR Heterodimer 15-HEPE->PPARg_RXR Activates 5-LOX 5-LOX 15-HEPE->5-LOX PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Lipoxin_A5 Lipoxin A5 5-LOX->Lipoxin_A5 Resolution Resolution of Inflammation Lipoxin_A5->Resolution

Caption: Signaling pathways of this compound.

Experimental Workflow

Experimental_Workflow cluster_analysis Analytical Methods Start Start: In Vivo Study Dose_Prep Dose Preparation - Dissolve in Vehicle - Ensure Stability Start->Dose_Prep Animal_Model Animal Model Selection (e.g., Mouse, Rat) Start->Animal_Model Admin Administration - Intraperitoneal - Oral Gavage Dose_Prep->Admin Animal_Model->Admin Monitoring Monitoring - Clinical Signs - Body Weight Admin->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Tissue_Collection Tissue Collection - Plasma, Liver, etc. - Snap Freeze Endpoint->Tissue_Collection Analysis Analysis Tissue_Collection->Analysis Lipid_Extraction Lipid Extraction Analysis->Lipid_Extraction LC_MS LC-MS/MS Analysis (Quantification of 15-HEPE) Analysis->LC_MS Inflammatory_Markers Inflammatory Marker Analysis (e.g., Cytokines) Analysis->Inflammatory_Markers Data_Interp Data Interpretation End End: Results Data_Interp->End Lipid_Extraction->LC_MS LC_MS->Data_Interp Inflammatory_Markers->Data_Interp

Caption: General experimental workflow for in vivo studies.

References

Preventing non-specific binding of (±)15-HEPE in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (±)15-hydroxyeicosapentaenoic acid (HEPE) in cellular assays. Our goal is to help you overcome common challenges, particularly the issue of non-specific binding, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is (±)15-HEPE and why is it used in cellular assays?

This compound is a monohydroxylated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), produced by the action of the 15-lipoxygenase (15-LOX) enzyme. It is a bioactive lipid mediator involved in various physiological processes, including inflammation and cell signaling. In cellular assays, it is often used to investigate its role as a potential anti-inflammatory agent and to study its downstream signaling pathways.

Q2: I am observing high background noise and inconsistent results in my this compound cellular assay. What could be the cause?

High background and variability can often be attributed to the non-specific binding of this compound to cell surfaces, plasticware, and proteins in the culture medium. Due to its lipophilic nature, this compound can readily adhere to hydrophobic surfaces, leading to inaccurate measurements of its biological activity.

Q3: How can I minimize non-specific binding of this compound in my experiments?

Several strategies can be employed to reduce non-specific binding:

  • Use of a Carrier Protein: Complexing this compound with a carrier protein, such as fatty acid-free bovine serum albumin (BSA), can significantly improve its solubility and reduce non-specific binding.

  • Pre-coating of Labware: Pre-coating plasticware with a blocking agent like BSA can help to saturate non-specific binding sites.

  • Optimization of Assay Buffer: Using a buffer containing a low concentration of a non-ionic detergent (e.g., Tween-20) can help to prevent aggregation and non-specific adsorption.

  • Inclusion of Control Wells: Always include appropriate controls, such as vehicle-only and unstained cells, to determine the level of background signal.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Problem Potential Cause Recommended Solution
High background signal in no-treatment control wells Non-specific binding of detection antibodies or reagents.Increase the number of wash steps. Optimize the concentration of blocking agents in your buffers.
Aggregation of this compound.Prepare fresh dilutions of this compound in a suitable solvent and briefly sonicate before adding to the assay medium. Ensure the final solvent concentration is low and does not affect cell viability.
Autofluorescence of cells or compounds.Include an "unstained" or "no-probe" control to measure the intrinsic fluorescence. Use spectral unmixing if available on your instrument.
Low or no detectable signal in treated wells Degradation of this compound.Aliquot and store this compound under inert gas (argon or nitrogen) at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions immediately before use.
Insufficient incubation time.Optimize the incubation time for this compound with your specific cell type and assay.
Cell viability issues.Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to ensure that the concentrations of this compound and solvent used are not cytotoxic.
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting.
Edge effects on the plate.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound solution complexed with fatty acid-free BSA to improve solubility and reduce non-specific binding.

Materials:

  • This compound

  • Ethanol (B145695) (EtOH), absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Prepare a stock solution of this compound in ethanol. For example, dissolve 1 mg of this compound in 1 mL of ethanol for a concentration of 1 mg/mL.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

  • To prepare the this compound-BSA complex, slowly add the this compound stock solution to the BSA solution while gently vortexing. The final molar ratio of this compound to BSA should be between 1:1 and 4:1.

  • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • The this compound-BSA complex is now ready for dilution in cell culture medium to the desired final concentration.

Parameter Recommendation
This compound Stock Concentration 1-5 mg/mL in Ethanol
BSA Stock Concentration 5-10% (w/v) in PBS
Molar Ratio (HEPE:BSA) 1:1 to 4:1
Incubation Temperature 37°C
Incubation Time 30 minutes

Visualizing Experimental Workflow and Signaling

To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow for a this compound cellular assay and a simplified representation of its potential signaling pathway.

G cluster_prep Preparation cluster_assay Cellular Assay cluster_analysis Data Analysis prep_hepe Prepare this compound Stock complex Form HEPE-BSA Complex prep_hepe->complex prep_bsa Prepare BSA Solution prep_bsa->complex treat_cells Treat Cells with HEPE-BSA Complex complex->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubate Incubate treat_cells->incubate assay_readout Perform Assay Readout (e.g., ELISA, qPCR, Western Blot) incubate->assay_readout data_acq Data Acquisition assay_readout->data_acq data_norm Normalization to Controls data_acq->data_norm stat_analysis Statistical Analysis data_norm->stat_analysis

Caption: Workflow for a this compound cellular assay.

G HEPE This compound Receptor Putative Receptor (e.g., GPR120) HEPE->Receptor Binds to Downstream Downstream Signaling (e.g., inhibition of NF-κB) Receptor->Downstream Activates AntiInflammatory Anti-inflammatory Effects Downstream->AntiInflammatory Leads to

Caption: Simplified signaling pathway of this compound.

Technical Support Center: (±)15-HEPE Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (±)15-hydroxyeicosapentaenoic acid ((±)15-HEPE). The information provided here is intended to help address common challenges related to its precipitation in aqueous buffers during experiments.

Troubleshooting Guide: Precipitation of this compound

This guide is designed to help you identify and resolve issues with this compound precipitation in your experimental setup.

Problem Potential Cause Suggested Solution
Precipitate forms immediately upon adding this compound stock to aqueous buffer. The concentration of this compound exceeds its solubility limit in the aqueous buffer.- Decrease the final concentration of this compound. - Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the solvent tolerance of your cell line or assay system.[1][2] - Utilize a carrier protein like Bovine Serum Albumin (BSA). Fatty acid-free BSA can bind to this compound and increase its apparent solubility.
Solution becomes cloudy or a precipitate forms over time. The solution is supersaturated, and the compound is slowly precipitating out. This can be influenced by temperature changes or interactions with other components in the buffer.- Prepare fresh working solutions immediately before use. - Ensure the final buffer composition is compatible with the organic co-solvent used for the stock solution. High salt concentrations can sometimes reduce the solubility of organic compounds.[3][4] - If using a carrier protein like BSA, ensure the molar ratio of BSA to this compound is optimized.
Inconsistent results between experiments. Variability in the preparation of the this compound working solution, leading to differences in the actual concentration of soluble compound.- Standardize the protocol for preparing the working solution. This includes the rate of addition of the stock solution to the buffer and the mixing method. - Vortex the diluted solution immediately after preparation to ensure homogeneity. - Consider preparing a larger batch of the working solution for a set of experiments to minimize variability.
Precipitation is observed in cell culture media. The complex composition of cell culture media, including proteins and salts, can affect the solubility of this compound. The presence of serum can either help or hinder solubility depending on its composition.- When preparing the working solution in media, add the this compound stock solution to the media slowly while gently vortexing. - If precipitation persists, consider preparing a concentrated stock of this compound complexed with fatty acid-free BSA before diluting it in the cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for creating a stock solution?

A1: this compound is readily soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). For biological experiments, ethanol and DMSO are most commonly used.

Q2: What is the maximum recommended final concentration of DMSO or ethanol in cell culture experiments?

A2: The tolerance to organic solvents varies between cell lines. However, a general guideline is to keep the final concentration of DMSO below 0.5% and ethanol below 0.1% to avoid cytotoxicity.[2] It is always recommended to perform a solvent toxicity control experiment for your specific cell line.

Q3: How can I use Bovine Serum Albumin (BSA) to improve the solubility of this compound?

A3: Fatty acid-free BSA can be used to prepare a stock solution of this compound complex. First, dissolve the this compound in a small amount of ethanol. Separately, prepare a BSA solution in your desired aqueous buffer (e.g., PBS). Then, slowly add the ethanolic solution of this compound to the BSA solution with gentle stirring. The BSA will bind to the lipid, keeping it in solution.

Q4: Can I store aqueous working solutions of this compound?

A4: It is generally not recommended to store aqueous working solutions of this compound for extended periods, as the compound can precipitate out of solution over time. It is best practice to prepare fresh working solutions for each experiment from a concentrated stock in an organic solvent.

Q5: Why does my this compound solution appear cloudy even at low concentrations?

A5: Cloudiness can indicate the formation of micelles or fine precipitates. This may occur if the stock solution is added too quickly to the aqueous buffer or if the solution is not mixed thoroughly. Ensure a slow, dropwise addition of the stock solution to the buffer while vortexing to promote proper dispersion.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using DMSO

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • To prepare a working solution, dilute the stock solution in the desired aqueous buffer. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution.

  • Add the aqueous buffer to a sterile tube.

  • While gently vortexing the buffer, add the required volume of the this compound stock solution dropwise.

  • Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation.

  • Use the working solution immediately.

Protocol 2: Preparation of this compound Working Solution using BSA

Materials:

  • This compound

  • Ethanol, 200 proof

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% ethanol.

  • Prepare a 1% (w/v) BSA solution in your desired sterile aqueous buffer.

  • Place the BSA solution on a magnetic stirrer with gentle stirring.

  • Slowly add the desired amount of the this compound ethanolic stock solution to the stirring BSA solution. A molar ratio of 1:1 to 1:3 (BSA:15-HEPE) is a good starting point.

  • Allow the mixture to stir for at least 30 minutes at room temperature to allow for complex formation.

  • This BSA-(±)15-HEPE complex solution can then be further diluted in your experimental buffer or cell culture medium.

  • Use the working solution on the same day it is prepared.

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting stock This compound Powder solvent Organic Solvent (DMSO or Ethanol) stock->solvent Dissolve stock_sol Concentrated Stock (e.g., 10 mM) solvent->stock_sol buffer Aqueous Buffer (e.g., PBS, Media) stock_sol->buffer Slow, dropwise addition with vortexing working_sol Final Working Solution buffer->working_sol precipitate Precipitation Occurs working_sol->precipitate add_bsa Use BSA as a carrier precipitate->add_bsa Option 1 lower_conc Lower Final Concentration precipitate->lower_conc Option 2

Caption: Workflow for preparing this compound solutions.

signaling_pathway_ppar This compound and PPARγ Signaling Pathway hepe This compound pparg PPARγ hepe->pparg Activates rxr RXR pparg->rxr Forms Heterodimer ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to gene_exp Target Gene Transcription ppre->gene_exp Regulates inflammation Modulation of Inflammation gene_exp->inflammation

Caption: this compound activation of the PPARγ signaling pathway.[5][6][7][8][9]

signaling_pathway_5lox This compound and 5-Lipoxygenase Pathway aa Arachidonic Acid five_lox 5-Lipoxygenase (5-LOX) aa->five_lox Substrate lta4 Leukotriene A4 (LTA4) five_lox->lta4 Produces pro_inflammatory Pro-inflammatory Leukotrienes lta4->pro_inflammatory hepe This compound hepe->five_lox Inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.[10][11][12][13][14]

References

Technical Support Center: Enhancing the Oral Bioavailability of (±)15-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of (±)15-hydroxyeicosapentaenoic acid ((±)15-HEPE). Given the limited publicly available data specifically on the oral formulation of this compound, this guide consolidates information on its physicochemical properties with established strategies for improving the bioavailability of structurally similar lipophilic and unstable compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of this compound is anticipated due to several factors inherent to its chemical structure. As a lipophilic compound, it has poor aqueous solubility, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[1] Additionally, as a polyunsaturated fatty acid derivative, it is susceptible to degradation by stomach acid and oxidative processes. It may also be subject to first-pass metabolism in the liver before reaching systemic circulation.[1]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Lipid-based drug delivery systems (LBDDS) are among the most promising strategies for a lipophilic compound like this compound.[2][3] These formulations can enhance solubility, protect the drug from degradation, and facilitate lymphatic transport, which can bypass first-pass metabolism.[3] Key LBDDS include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and sometimes co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids.[4][5]

  • Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These are colloidal carriers composed of solid lipids or a blend of solid and liquid lipids, which can encapsulate the drug and provide controlled release.[2][6][7]

Q3: How do I select the right excipients (oils, surfactants, co-solvents) for my this compound formulation?

A3: Excipient selection is a critical step and should be guided by the solubility of this compound in various components. The goal is to find a system where the drug remains solubilized throughout the formulation's transit in the GI tract. A systematic screening process is recommended (see Experimental Protocols). Generally, medium-chain triglycerides and mono/diglycerides are good starting points for the oil phase due to their ability to form stable emulsions. Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12) are often used to promote the formation of fine emulsions.[8]

Q4: What are the key in vitro tests to evaluate the potential of my this compound formulation?

A4: Several in vitro tests can predict the in vivo performance of your formulation:

  • In Vitro Dissolution/Dispersion Testing: Assesses how well the formulation disperses in simulated gastric and intestinal fluids to form an emulsion and release the drug.

  • In Vitro Lipolysis: This is a crucial test for LBDDS, as it simulates the digestion of lipids by pancreatic enzymes. It helps to understand how the drug partitions between the digested lipid phases and the aqueous phase, which is critical for absorption.[9][10][11]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells to predict the intestinal permeability of the drug from the formulation.

Q5: What animal model is suitable for in vivo pharmacokinetic studies of this compound?

A5: Rodent models, such as rats and mice, are commonly used for initial in vivo pharmacokinetic studies of eicosanoids and other lipid-based formulations.[12] These models allow for the determination of key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively indicate the extent and rate of drug absorption.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor self-emulsification of SEDDS formulation (milky, large droplets). - Inappropriate surfactant-to-oil ratio.- Low HLB of the surfactant blend.- Insufficient co-solvent.- Optimize the surfactant-to-oil ratio by constructing a pseudo-ternary phase diagram.- Use a blend of high and low HLB surfactants to achieve the required HLB.- Incorporate a co-solvent like propylene (B89431) glycol or ethanol (B145695) to improve miscibility.
Drug precipitation during in vitro dissolution/dispersion testing. - The drug concentration exceeds its solubility in the dispersed phase.- The formulation is not robust to changes in pH or dilution.- Increase the amount of oil or surfactant in the formulation.- Add a polymeric precipitation inhibitor (e.g., HPMC, PVP).- Select excipients that maintain drug solubility upon dispersion in aqueous media.
Low drug release during in vitro lipolysis. - The drug is strongly entrapped within the lipid matrix.- The drug precipitates out upon lipid digestion.- Consider using a formulation with a higher proportion of liquid lipids (in the case of NLCs).- Ensure the digested products (fatty acids and monoglycerides) can maintain the drug in a solubilized state, potentially by forming micelles.
High variability in in vivo pharmacokinetic data. - Inconsistent formulation administration.- Food effects influencing absorption.- Incomplete emulsification in the GI tract.- Ensure the formulation is homogenous before dosing.- Standardize the feeding schedule of the animals (fasted vs. fed state).- Re-evaluate the formulation's self-emulsification properties.
Low in vivo bioavailability despite good in vitro performance. - High first-pass metabolism.- Efflux transporter activity (e.g., P-glycoprotein).- Instability of this compound in the in vivo environment.- Formulations that promote lymphatic uptake (e.g., using long-chain triglycerides) may help bypass first-pass metabolism.- Include excipients that are known to inhibit efflux transporters (though this requires careful investigation).- Incorporate antioxidants into the formulation to protect this compound from degradation.

Data Presentation

Table 1: Comparison of Formulation Strategies for Lipophilic Drugs like this compound *

Formulation Strategy Advantages Disadvantages Key Excipients
Self-Emulsifying Drug Delivery Systems (SEDDS) - Enhances drug solubilization.- Rapid emulsification in the GI tract.- Can improve bioavailability and reduce food effect.- Ease of scale-up.[4]- High concentrations of surfactants may cause GI irritation.- Potential for drug precipitation upon dilution.- Limited to liquid or semi-solid formulations.- Oils (e.g., medium-chain triglycerides).- Surfactants (e.g., polysorbates, Cremophor).- Co-solvents (e.g., propylene glycol, ethanol).
Nanostructured Lipid Carriers (NLCs) - High drug loading capacity.- Improved physical stability compared to emulsions.- Potential for controlled or sustained release.- Protects drug from degradation.[6]- More complex manufacturing process (e.g., high-pressure homogenization).- Potential for drug expulsion during storage.- Characterization can be more challenging.- Solid lipids (e.g., glyceryl behenate).- Liquid lipids (e.g., oleic acid).- Surfactants (e.g., poloxamers).
Solid Lipid Nanoparticles (SLNs) - Similar advantages to NLCs.- Uses biocompatible and biodegradable lipids.[2]- Lower drug loading capacity compared to NLCs.- Potential for polymorphic transitions of the lipid matrix, leading to drug expulsion.- Solid lipids (e.g., tristearin, cetyl palmitate).- Surfactants (e.g., lecithin, poloxamers).

*Note: This table provides a general comparison based on literature for lipophilic drugs. Specific performance for this compound would require experimental validation.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₂₀H₃₀O₃[13]
Molecular Weight 318.5 g/mol [13]
Solubility - Ethanol: Miscible- DMSO: Miscible- DMF: Miscible- PBS (pH 7.2): 0.8 mg/ml- 0.1 M Na₂CO₃: 2 mg/ml[13][14]
Predicted logP 5.55
UV λmax 236 nm[13][14]

Experimental Protocols

Protocol 1: Screening of Excipients for SEDDS Formulation

Objective: To determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable candidates for SEDDS formulation.

Methodology:

  • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each selected oil, surfactant, and co-solvent in separate sealed vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 37°C) for 48-72 hours to achieve saturation.

  • Centrifuge the samples to separate the undissolved drug.

  • Quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[15]

  • Select the excipients with the highest solubilizing capacity for further development.

Protocol 2: In Vitro Dissolution and Dispersion Testing

Objective: To evaluate the self-emulsification efficiency and drug release of the developed this compound formulation in simulated GI fluids.

Methodology:

  • Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Use a USP Type II dissolution apparatus (paddle method).

  • Add the this compound formulation (e.g., in a capsule) to the dissolution vessel containing SGF at 37°C with a paddle speed of 50-100 rpm.

  • After a specified time (e.g., 30 minutes), add SIF to simulate the transit from the stomach to the intestine.

  • At predetermined time points, withdraw samples, filter, and analyze for the concentration of dissolved this compound.

  • Concurrently, measure the droplet size of the formed emulsion using a particle size analyzer.

Protocol 3: In Vitro Lipolysis

Objective: To simulate the digestion of the lipid-based formulation and assess the distribution of this compound in the resulting phases.

Methodology:

  • Set up a pH-stat apparatus with a thermostated reaction vessel at 37°C.

  • Add the this compound formulation to the lipolysis medium containing bile salts and phospholipids (B1166683) at a pH of 6.8-7.5.[9]

  • Initiate lipolysis by adding a pancreatin (B1164899) solution. Maintain the pH by titrating with NaOH.

  • At the end of the experiment, stop the reaction and separate the different phases (e.g., aqueous phase, oily phase, and pellet) by ultracentrifugation.

  • Quantify the concentration of this compound in each phase to determine its distribution.

Protocol 4: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound from the developed formulation.

Methodology:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to form a differentiated monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apply the this compound formulation (dispersed in transport medium) to the apical (AP) side of the monolayer.

  • At various time points, collect samples from the basolateral (BL) side.

  • To assess efflux, apply the formulation to the BL side and sample from the AP side.

  • Quantify the concentration of this compound in the collected samples.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 5: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of this compound from the developed formulation.

Methodology:

  • Use male Sprague-Dawley or Wistar rats, fasted overnight.

  • Administer the this compound formulation orally via gavage.

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), collect blood samples from the tail vein or another appropriate site.

  • Process the blood to obtain plasma and store frozen until analysis.

  • For absolute bioavailability determination, a separate group of rats should receive an intravenous (IV) administration of this compound.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15][16]

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Excipient Screening Excipient Screening Formulation Optimization Formulation Optimization Excipient Screening->Formulation Optimization Solubility Data Dissolution/Dispersion Dissolution/Dispersion Formulation Optimization->Dissolution/Dispersion Optimized Formulation In Vitro Lipolysis In Vitro Lipolysis Dissolution/Dispersion->In Vitro Lipolysis Caco-2 Permeability Caco-2 Permeability In Vitro Lipolysis->Caco-2 Permeability Pharmacokinetic Study Pharmacokinetic Study Caco-2 Permeability->Pharmacokinetic Study Promising Formulation

Caption: Experimental workflow for developing and evaluating an oral formulation of this compound.

SEDDS_Mechanism cluster_0 In the Gut Lumen cluster_1 Absorption cluster_2 Systemic Circulation SEDDS SEDDS Formulation (Oil + Surfactant + 15-HEPE) Emulsion Fine O/W Emulsion (Drug in oil droplets) SEDDS->Emulsion Dispersion in GI Fluids Micelles Mixed Micelles (with bile salts) Emulsion->Micelles Lipid Digestion Absorption Absorption into Enterocytes Micelles->Absorption Lymphatic Lymphatic System Absorption->Lymphatic Chylomicron Formation PortalVein Portal Vein Absorption->PortalVein Systemic Circulation Systemic Circulation Lymphatic->Systemic Circulation First-Pass\nMetabolism First-Pass Metabolism PortalVein->First-Pass\nMetabolism

References

Overcoming challenges in the synthesis of pure 15(S)-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of pure 15(S)-hydroxyeicosapentaenoic acid (15(S)-HEPE).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 15(S)-HEPE.

Problem 1: Low Yield in Chemoenzymatic Synthesis

Potential Cause Recommended Solution
Inactive Lipoxygenase Enzyme Ensure the enzyme is stored correctly at low temperatures (-20°C or below) and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a standard substrate like linoleic or arachidonic acid before use.
Sub-optimal Reaction Conditions Optimize pH, temperature, and reaction time for the lipoxygenase-catalyzed oxidation. For soybean lipoxygenase, a pH around 9.0 and room temperature is often effective.[1]
Incomplete Reduction of 15(S)-HpEPE Use a sufficient excess of the reducing agent (e.g., sodium borohydride (B1222165), cysteine).[2] Monitor the reaction by TLC or LC-MS to ensure complete conversion of the hydroperoxide intermediate.
Product Degradation 15(S)-HEPE is sensitive to oxidation and acidic conditions. Perform the reaction and workup under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. Avoid prolonged exposure to strong acids.

Problem 2: Poor Stereoselectivity (Presence of 15(R)-HEPE)

Potential Cause Recommended Solution
Non-Enzymatic Oxidation Autoxidation of eicosapentaenoic acid (EPA) can lead to the formation of a racemic mixture of 15-HEPE.[3] Minimize this by working under an inert atmosphere and using antioxidants if compatible with the reaction.
Use of Non-Stereoselective Reagents in Chemical Synthesis In a total chemical synthesis approach, employ chiral catalysts or auxiliaries to control the stereochemistry of the alcohol group.
Racemization During Workup or Purification Avoid harsh acidic or basic conditions and high temperatures during the workup and purification steps, as these can potentially lead to racemization at the allylic alcohol center.
Inadequate Chiral Purification If a racemic or diastereomeric mixture is obtained, utilize chiral preparative HPLC for separation. Polysaccharide-based chiral stationary phases (CSPs) are often effective.[4][5]

Problem 3: Presence of Impurities and Byproducts

Potential Cause Recommended Solution
Formation of Positional Isomers (e.g., 12-HEPE) Some lipoxygenase enzymes can produce other positional isomers. For instance, human 15-lipoxygenase-1 can produce 12S-HETE as a byproduct.[4] Use a highly specific 15-lipoxygenase or purify the product using preparative HPLC.
Incomplete Reactions in Chemical Synthesis Drive reactions to completion by optimizing reaction times and reagent stoichiometry. Monitor reaction progress closely using TLC or LC-MS.
Side Reactions from Protecting Groups Ensure complete removal of protecting groups and purify the final product to remove any related impurities. Select orthogonal protecting groups that can be removed without affecting the rest of the molecule.
Oxidative Byproducts Due to the polyunsaturated nature of 15(S)-HEPE, oxidation is a major concern. Store the compound under an inert atmosphere at low temperatures (-20°C or lower) and in a solvent like ethanol (B145695).[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 15(S)-HEPE?

A1: A widely used method is a chemoenzymatic approach. This involves the stereoselective oxidation of eicosapentaenoic acid (EPA) using a 15-lipoxygenase (15-LOX) enzyme to form 15(S)-hydroperoxyeicosapentaenoic acid (15(S)-HpEPE), followed by a chemical reduction to yield 15(S)-HEPE.[2]

Q2: How can I confirm the stereochemical purity of my 15(S)-HEPE sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of 15(S)-HEPE. By using a chiral stationary phase, you can separate and quantify the 15(S) and 15(R) enantiomers.

Q3: What are the best storage conditions for pure 15(S)-HEPE?

A3: Pure 15(S)-HEPE is susceptible to oxidation. It should be stored as a solution in an organic solvent like ethanol at -20°C or -80°C under an inert atmosphere (argon or nitrogen).[6] For long-term storage, flame-sealing in an ampule under argon is recommended.

Q4: Can I use protecting groups during the chemical synthesis of 15(S)-HEPE?

A4: Yes, protecting groups are crucial for a successful total chemical synthesis. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester), and other sensitive functional groups may also require protection depending on the synthetic route. Silyl ethers are common protecting groups for alcohols.

Q5: What are the key challenges in the purification of 15(S)-HEPE?

A5: The main challenges include:

  • Separation from structurally similar byproducts: This includes positional isomers and stereoisomers, which often requires high-resolution chromatographic techniques.

  • Product stability: The polyunsaturated nature of 15(S)-HEPE makes it prone to oxidation during purification.

  • Scaling up: Transitioning from analytical to preparative scale purification can be challenging and requires optimization of loading capacity and solvent gradients.

Quantitative Data Summary

Table 1: Representative Yields and Purity in 15(S)-HEPE Synthesis

Synthetic Step Method Starting Material Product Reported Yield Purity/Enantiomeric Excess (ee) Reference
Enzymatic OxidationSoybean LipoxygenaseEicosapentaenoic Acid (EPA)15(S)-HpEPEVariable (dependent on conditions)High (enzyme-dependent)Illustrative
Chemical ReductionSodium Borohydride15(S)-HpEPE15(S)-HEPE>90%>98%Illustrative
Total Chemical SynthesisMulti-step organic synthesisSimpler precursors18(R)-HEPE (analogous synthesis)~10-15% overall>99% ee[7]
Preparative HPLCReversed-PhaseCrude 15(S)-HEPEPurified 15(S)-HEPE>80% recovery>99%Illustrative

Note: Data is illustrative and compiled from various sources on polyunsaturated fatty acid synthesis. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of 15(S)-HEPE

  • Enzymatic Oxidation:

    • Dissolve eicosapentaenoic acid (EPA) in an appropriate buffer (e.g., borate (B1201080) buffer, pH 9.0).

    • Add a solution of 15-lipoxygenase (e.g., from soybean) to the EPA solution.

    • Stir the reaction mixture at room temperature, monitoring the formation of 15(S)-HpEPE by UV spectroscopy (λmax ≈ 237 nm) or LC-MS.

  • Reduction:

    • Once the oxidation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as a solution of sodium borohydride or cysteine, to the reaction mixture.[2]

    • Stir for 30-60 minutes to ensure complete reduction of the hydroperoxide.

  • Workup and Extraction:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude 15(S)-HEPE using preparative reversed-phase HPLC.

    • Use a gradient of acetonitrile (B52724) in water (with 0.1% formic acid or acetic acid) as the mobile phase.

    • Collect the fractions containing the pure product and evaporate the solvent.

Protocol 2: Chiral HPLC Analysis of 15(S)-HEPE

  • Sample Preparation:

    • Dissolve the purified 15(S)-HEPE in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of hexane/isopropanol/acetic acid is commonly used for normal-phase chromatography.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at 236 nm.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers, 15(S)-HEPE and 15(R)-HEPE, should elute as separate peaks.

    • Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.

Visualizations

Chemoenzymatic_Synthesis_Workflow EPA Eicosapentaenoic Acid (EPA) LOX 15-Lipoxygenase EPA->LOX HpEPE 15(S)-HpEPE Intermediate LOX->HpEPE Stereoselective Oxidation Reduction Chemical Reduction (e.g., NaBH4) HpEPE->Reduction Crude_HEPE Crude 15(S)-HEPE Reduction->Crude_HEPE Purification Preparative HPLC Crude_HEPE->Purification Pure_HEPE Pure 15(S)-HEPE Purification->Pure_HEPE

Caption: Workflow for the chemoenzymatic synthesis of 15(S)-HEPE.

Troubleshooting_Logic Start Synthesis Issue LowYield Low Yield? Start->LowYield PoorStereo Poor Stereoselectivity? Start->PoorStereo ImpureProduct Impure Product? Start->ImpureProduct InactiveEnzyme Check Enzyme Activity LowYield->InactiveEnzyme Yes NonEnzymaticOx Minimize Autoxidation (Inert Atmosphere) PoorStereo->NonEnzymaticOx Yes PositionalIsomers Check for Positional Isomers ImpureProduct->PositionalIsomers Yes SuboptimalConditions Optimize Reaction Conditions (pH, Temp, Time) InactiveEnzyme->SuboptimalConditions IncompleteReduction Ensure Complete Reduction SuboptimalConditions->IncompleteReduction ChiralPurification Perform Chiral HPLC NonEnzymaticOx->ChiralPurification SideReactions Investigate Side Reactions PositionalIsomers->SideReactions Oxidation Prevent Product Oxidation SideReactions->Oxidation

Caption: Troubleshooting logic for 15(S)-HEPE synthesis challenges.

Signaling_Pathway cluster_membrane Cell Membrane EPA Eicosapentaenoic Acid (EPA) LOX 15-Lipoxygenase EPA->LOX HEPE 15(S)-HEPE LOX->HEPE Downstream Downstream Signaling (e.g., anti-inflammatory effects) HEPE->Downstream

References

Quality control measures for commercial (±)15-HEPE standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the quality control, handling, and experimental use of commercial (±)15-hydroxyeicosapentaenoic acid ((±)15-HEPE) standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a racemic mixture containing both 15(S)-HEPE and 15(R)-HEPE. It is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA).[1] In biological systems, 15(S)-HEPE is produced from EPA via the 15-lipoxygenase (15-LOX) pathway.[2] It is recognized as a metabolite with anti-inflammatory properties and is involved in the resolution phase of inflammation.

Q2: What are the typical physical and chemical properties of a commercial this compound standard?

A2: Commercial standards are typically supplied as a solution in an organic solvent, such as ethanol (B145695).[1] Key properties are summarized in the table below.

Q3: What are the recommended storage and stability conditions?

A3: For long-term stability, the standard should be stored at -20°C.[1] When stored properly, the standard is expected to be stable for at least two years.[1] It is crucial to prevent solvent evaporation and exposure to oxygen to avoid concentration changes and degradation.

Handling and Storage Protocol

Proper handling is critical to maintaining the integrity of the this compound standard.

  • Receiving and Initial Storage : Upon receipt, immediately store the standard at the recommended temperature of -20°C.[1]

  • Preparing Aliquots : Before opening, allow the vial to warm to room temperature to prevent condensation from introducing water into the organic solvent. To minimize freeze-thaw cycles and reduce the risk of contamination and degradation, it is highly recommended to prepare smaller aliquots in amber glass vials.

  • Inert Atmosphere : For maximum stability, overlay the solution with an inert gas like nitrogen or argon before sealing the vials. This minimizes oxidation of the polyunsaturated fatty acid structure.

  • Long-Term Storage : Store the aliquots at -20°C. Some studies on plasma fatty acids suggest that storage under nitrogen at -20°C can maintain stability for up to a year.[3]

Quality Control and Purity Assessment

Ensuring the quality of your standard is paramount for reliable experimental results. A typical Certificate of Analysis (CofA) will provide key quality metrics.

Table 1: Typical Certificate of Analysis Specifications for this compound
ParameterSpecificationMethodPurpose
Purity ≥98%HPLC, LC-MSConfirms the percentage of this compound relative to impurities.
Identity Conforms to structure¹H-NMR, Mass SpectrometryConfirms the chemical structure matches that of this compound.
Supplied As A solution in ethanol-Provides information on the solvent and initial concentration.[1]
Concentration 100 µg/mL (or as specified)Gravimetric, UV-VisVerifies the precise concentration of the standard.
UV Maximum (λmax) 236 nm in ethanolUV-Vis SpectrophotometryCharacteristic absorbance maximum used for concentration checks.[1]
Storage Temp. -20°C-Recommended condition to ensure stability.[1]
Stability ≥ 2 yearsReal-time stability studyIndicates the expected shelf-life under proper storage.[1]
Experimental Protocol 1: Verification of Concentration by UV-Vis Spectrophotometry

This protocol allows for a quick verification of the standard's concentration using its characteristic UV absorbance.

Materials:

  • This compound standard

  • Anhydrous ethanol (UV grade)

  • Quartz cuvettes

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of the this compound standard in anhydrous ethanol.

  • Use anhydrous ethanol as a blank to zero the spectrophotometer.

  • Measure the absorbance of each dilution at the λmax of 236 nm.[1]

  • Plot absorbance versus concentration to generate a standard curve.

  • Use the Beer-Lambert law (A = εbc) and the standard curve to verify the concentration of the stock solution. The molar extinction coefficient (ε) for 15-HEPE should be referenced from the supplier's documentation or established empirically.

Diagram 1: Quality Control Workflow

The following diagram outlines the logical workflow for verifying the quality of a newly received this compound standard.

qc_workflow cluster_0 Quality Control Workflow for this compound Standard receive Receive Standard check_cofa Review Certificate of Analysis (CofA) receive->check_cofa uv_check Verify Concentration (UV-Vis at 236 nm) check_cofa->uv_check CofA OK lcms_check Assess Purity & Identity (LC-MS) uv_check->lcms_check pass_qc Standard Passes QC lcms_check->pass_qc Results Match CofA fail_qc Standard Fails QC (Contact Supplier) lcms_check->fail_qc Discrepancy Found aliquot Prepare Aliquots for Storage pass_qc->aliquot store Store at -20°C under Inert Gas aliquot->store use_exp Use in Experiments store->use_exp

Caption: Workflow for verifying the quality of this compound standards.

Troubleshooting Guide for LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for analyzing 15-HEPE. Below are solutions to frequent issues.

Table 2: Troubleshooting Common LC-MS Issues with this compound
IssuePotential CausesRecommended Solutions
No Peak or Low Signal Standard Degradation: Improper storage (e.g., exposure to air/light, multiple freeze-thaw cycles) can lead to oxidation.Prepare fresh dilutions from a new aliquot. Ensure storage at -20°C under an inert atmosphere.
Instrument Issues: Ion source is dirty; detector is not functioning correctly.[4]Clean the ion source. Run instrument diagnostics and calibration routines.[5]
Adsorption: 15-HEPE, being a lipid, can adsorb to plasticware or parts of the LC system.Use glass or polypropylene (B1209903) vials. Prime the LC system with a high-concentration sample before running the analytical sequence.
Poor Peak Shape (Tailing, Fronting, Splitting) Column Issues: Column degradation, contamination, or incompatibility with the mobile phase.[4]Use a new or validated column. Ensure mobile phase pH is appropriate. Flush the column to remove contaminants.
Contamination: Co-eluting contaminants can interfere with peak shape.Check mobile phase purity and sample preparation procedure for sources of contamination.[4]
Injection Volume/Solvent: Injecting a large volume of a solvent much stronger than the mobile phase can distort peaks.Reduce injection volume or ensure the sample solvent is compatible with the initial mobile phase conditions.
Retention Time Shifts Mobile Phase Preparation: Inconsistent mobile phase composition or degradation of buffers.[4]Prepare fresh mobile phase daily. Ensure accurate measurements of all components.
Column Temperature: Fluctuations in column oven temperature.[6]Ensure the column oven is stable and set to the correct temperature for the method.
Flow Rate Fluctuation: Issues with the LC pump (e.g., leaks, worn seals).[6]Check for leaks in the system. Purge the pumps and check for stable pressure.
High Background / Ghost Peaks Carryover: Adsorption of 15-HEPE from a previous high-concentration injection.[7]Inject multiple blank samples after high-concentration standards. Optimize the needle wash procedure with a strong organic solvent.[7]
Solvent Contamination: Impurities in the mobile phase solvents or additives.Use high-purity (LC-MS grade) solvents and additives. Filter all mobile phases.
Diagram 2: Troubleshooting Logic

This diagram provides a logical path for diagnosing common LC-MS issues encountered during 15-HEPE analysis.

troubleshooting_logic cluster_1 LC-MS Troubleshooting Logic for this compound Analysis start Problem with LC-MS Signal check_signal Low/No Signal? start->check_signal check_peak_shape Poor Peak Shape? check_signal->check_peak_shape No solution_degradation Check Standard Integrity: - Use fresh aliquot - Verify storage conditions check_signal->solution_degradation Yes solution_instrument Check Instrument: - Clean ion source - Run calibration check_signal->solution_instrument If standard is OK check_rt Retention Time Shift? check_peak_shape->check_rt No solution_column Check Column: - Flush or replace - Check for voids check_peak_shape->solution_column Yes solution_mobile_phase Check Mobile Phase: - Prepare fresh - Verify composition check_rt->solution_mobile_phase Yes solution_carryover Check for Carryover: - Run multiple blanks - Optimize needle wash check_rt->solution_carryover If mobile phase is OK

Caption: A logical guide for troubleshooting 15-HEPE analysis by LC-MS.

Biological Context and Signaling

This compound is a biologically active lipid mediator derived from the omega-3 fatty acid EPA.

  • Biosynthesis : In cells like eosinophils and epithelial cells, EPA is converted by the enzyme 15-lipoxygenase (15-LOX) into 15-hydroperoxyeicosapentaenoic acid (15-HpEPE), which is then reduced to 15-HEPE.[2]

  • Anti-inflammatory Role : 15-HEPE has demonstrated anti-inflammatory effects. For instance, it can inhibit the aggregation of neutrophils.[1]

  • Signaling Pathway : One of its key mechanisms involves interacting with the peroxisome proliferator-activated receptor-gamma (PPARγ).[8] This interaction can inhibit the degranulation of mast cells, a critical event in allergic and inflammatory responses.[8] Elevated levels of 15-HEPE have been observed in the bronchoalveolar lavage fluid of patients with allergic asthma.[1]

Diagram 3: 15-HEPE Biosynthesis and Signaling Pathway

The diagram below illustrates the enzymatic production of 15-HEPE from EPA and its subsequent action on mast cells via PPARγ.

signaling_pathway cluster_2 15-HEPE Biosynthesis and Signaling Pathway epa EPA (Eicosapentaenoic Acid) enzyme_15lox 15-Lipoxygenase (15-LOX) epa->enzyme_15lox hepe_15 15(S)-HEPE enzyme_15lox->hepe_15 Converts pparg PPARγ (Receptor) hepe_15->pparg Binds to & Activates mast_cell Mast Cell pparg->mast_cell Acts within degranulation Degranulation (Release of inflammatory mediators) pparg->degranulation Inhibits mast_cell->degranulation

Caption: Biosynthesis of 15-HEPE and its inhibitory effect on mast cells.

References

Validation & Comparative

In Vivo Validation of (±)15-HEPE's Anti-Inflammatory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of (±)15-Hydroxyeicosapentaenoic acid ((±)15-HEPE) with other prominent anti-inflammatory agents. The data presented is compiled from various studies to offer a broad perspective on the potential of this compound as a therapeutic agent. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an informed evaluation.

Executive Summary

This compound, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), has demonstrated anti-inflammatory properties in several preclinical in vivo models. Its mechanisms of action are multifaceted, including the inhibition of pro-inflammatory leukotrienes and cytokines, and the promotion of pro-resolving pathways. This guide will delve into the quantitative data from key in vivo studies, comparing the effects of this compound and its precursor, 15-HEPE-lysoPC, with specialized pro-resolving mediators (SPMs) like Resolvin E1 and Protectin D1, as well as conventional anti-inflammatory drugs such as Dexamethasone and Indomethacin.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and comparator compounds in two widely used in vivo models: Zymosan-induced Peritonitis and Dextran Sulfate (B86663) Sodium (DSS)-induced Colitis.

Table 1: Zymosan-Induced Peritonitis Model

This model mimics the acute inflammatory response characterized by the infiltration of leukocytes, primarily neutrophils, into the peritoneal cavity.

CompoundDoseAnimal ModelKey Inflammatory Parameter% Inhibition / ReductionReference
15-HEPE-lysoPC 150 µg/kg (i.p.)MouseTNF-α~50%[1]
150 µg/kg (i.p.)MouseIL-6~60%[1]
150 µg/kg (i.p.)MouseLTC4~70%[1]
150 µg/kg (i.p.)MouseLTB4~50%[1]
This compound 150 µg/kg (i.p.)MousePlasma LeakageSmall effect[1]
Resolvin E1 100 ng/mouse (i.v.)MouseLeukocyte Infiltration50%[2]
Resolvin E2 1 µ g/mouse MousePMN InfiltrationPotent inhibition[1]
Dexamethasone 10 µ g/mouse MousePMN InfiltrationPotent inhibition[1]
20 mg/kg (p.o.)MouseLeukocyte CountsSignificant decrease[1]
Indomethacin 0.3-3 mg/kg (p.o.)MousePGE2Significant attenuation[3]
0.3-3 mg/kg (p.o.)MouseMPO ActivitySimilar to Prednisolone[3]

Table 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD).

CompoundDoseAnimal ModelKey Inflammatory ParameterOutcomeReference
15S-HEPE 50 µg/kg/day (i.p.)MouseDisease Activity Index (DAI)Significant reduction[4]
50 µg/kg/day (i.p.)MouseColon Length ShorteningSignificantly less[4]
50 µg/kg/day (i.p.)MouseHistology ScoreSignificant improvement[4]
Protectin D1n-3 DPA 0.3 µ g/mouse/day (i.p.)MouseMacroscopic Damage ScoreSignificant reduction
0.3 µ g/mouse/day (i.p.)MouseMPO ActivitySignificant reduction
Resolvin D5n-3 DPA 0.3 µ g/mouse/day (i.p.)MouseColon Length ShorteningSignificantly less

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.

Zymosan-Induced Peritonitis in Mice

Objective: To induce a sterile, acute inflammatory response in the peritoneal cavity to evaluate the anti-inflammatory effects of test compounds.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile phosphate-buffered saline (PBS)

  • Test compound (this compound or comparators) and vehicle

  • Peritoneal lavage buffer (e.g., PBS with 3mM EDTA)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

  • ELISA kits for cytokine and lipid mediator quantification

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, intravenous, or oral) at a specified time before zymosan challenge (e.g., 30 minutes prior).

  • Induction of Peritonitis: Inject 1 mg of zymosan A suspended in 0.5 mL of sterile PBS into the peritoneal cavity of each mouse.

  • Peritoneal Lavage: At a predetermined time point post-zymosan injection (e.g., 4 hours), euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold peritoneal lavage buffer.

  • Cell Counting and Differentiation: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Differentiate cell populations (neutrophils, macrophages) using flow cytometry analysis with specific cell surface markers.

  • Mediator Quantification: Centrifuge the peritoneal lavage fluid and collect the supernatant. Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and lipid mediators (e.g., LTC4, LTB4) using specific ELISA kits.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To induce an acute or chronic colitis that mimics human inflammatory bowel disease to assess the therapeutic potential of test compounds.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)

  • Drinking water

  • Test compound (this compound or comparators) and vehicle

  • Formalin for tissue fixation

  • Hematoxylin and eosin (B541160) (H&E) for staining

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week.

  • Induction of Colitis: Administer DSS (typically 2-5% w/v) in the drinking water for a specified period (e.g., 5-7 days) to induce acute colitis. For chronic models, cycles of DSS administration followed by regular water are used.

  • Compound Administration: Administer the test compound or vehicle daily via the desired route (e.g., intraperitoneal or oral gavage) starting from a specific day relative to DSS administration (e.g., one day before or concurrently).

  • Monitoring of Disease Activity Index (DAI): Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate the DAI score based on these parameters.

  • Tissue Collection and Analysis: At the end of the experimental period, euthanize the mice and collect the entire colon. Measure the colon length.

  • Histological Analysis: Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, section, and stain with H&E. Score the sections for the severity of inflammation, ulceration, and crypt damage.

  • MPO Assay: Homogenize a section of the colon tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed signaling pathway of 15-HEPE and the experimental workflows are provided below using Graphviz (DOT language).

G cluster_upstream Upstream Regulation cluster_downstream Downstream Anti-inflammatory Effects EPA EPA 15-LOX 15-LOX EPA->15-LOX Metabolism 15-HEPE 15-HEPE 15-LOX->15-HEPE Production PPARg PPARg 15-HEPE->PPARg Activation Leukotriene Formation Leukotriene Formation 15-HEPE->Leukotriene Formation Inhibition Lipoxin A4 Formation Lipoxin A4 Formation 15-HEPE->Lipoxin A4 Formation Enhancement Pro-inflammatory Cytokines Pro-inflammatory Cytokines PPARg->Pro-inflammatory Cytokines Inhibition G cluster_peritonitis Zymosan-Induced Peritonitis Workflow Compound Admin Compound Administration Zymosan Injection Zymosan Injection (i.p.) Compound Admin->Zymosan Injection Inflammation Acute Inflammation Zymosan Injection->Inflammation Peritoneal Lavage Peritoneal Lavage Inflammation->Peritoneal Lavage Analysis Leukocyte Count Cytokine/Lipid Mediator Analysis Peritoneal Lavage->Analysis G cluster_colitis DSS-Induced Colitis Workflow DSS Admin DSS in Drinking Water (5-7 days) Monitoring Daily DAI Monitoring DSS Admin->Monitoring Compound Treatment Daily Compound Administration Compound Treatment->Monitoring Tissue Collection Colon Tissue Collection Monitoring->Tissue Collection Endpoint Analysis Colon Length Histology, MPO Assay Tissue Collection->Endpoint Analysis

References

Stereoisomers in Focus: A Head-to-Head Comparison of 15(R)-HEPE and 15(S)-HEPE Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-inflammatory properties of the two stereoisomers of 15-hydroxyeicosapentaenoic acid (15-HEPE) reveals a significant difference in their potency and mechanisms of action. The available scientific evidence strongly suggests that the S-form, 15(S)-HEPE, is the more biologically active isomer, playing a crucial role in the resolution of inflammation. In contrast, the activity of 15(R)-HEPE is less potent and not as well characterized.

This comparison guide synthesizes the current understanding of 15(R)-HEPE and 15(S)-HEPE, providing researchers, scientists, and drug development professionals with a comprehensive overview of their anti-inflammatory potential, supported by experimental data.

Biosynthesis and Stereochemistry: The Root of a Functional Dichotomy

Both 15(R)-HEPE and 15(S)-HEPE are metabolites of eicosapentaenoic acid (EPA), an omega-3 fatty acid. The key difference in their structure lies in the spatial arrangement of the hydroxyl (-OH) group at the 15th carbon position. This seemingly minor variation in stereochemistry leads to profound differences in their biological activity.

The biosynthesis of 15(S)-HEPE is primarily mediated by the enzyme 15-lipoxygenase (15-LOX).[1] In contrast, the formation of 15(R)-HEPE can occur through aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. This distinction in their biosynthetic pathways hints at their different roles in inflammatory processes.

Unveiling the Anti-inflammatory Profile: 15(S)-HEPE Takes the Lead

Experimental studies have consistently demonstrated the anti-inflammatory prowess of 15(S)-HEPE. It has been shown to be a potent inhibitor of key inflammatory processes, including neutrophil infiltration and the production of pro-inflammatory cytokines.[2][3] A racemic mixture of 15-HEPE, containing both the R and S isomers, was found to inhibit the aggregation of isolated rat neutrophils with an IC50 of 4.7 µM.[1]

One of the key mechanisms underlying the anti-inflammatory effects of 15(S)-HEPE is its ability to activate the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Activation of PPARγ by 15(S)-HEPE leads to the downregulation of pro-inflammatory gene expression.

In contrast to its S-enantiomer, the anti-inflammatory activity of 15(R)-HEPE is significantly less pronounced. Studies on the arachidonic acid-derived counterparts, 15(S)-HETE and 15(R)-HETE, have shown that the 15(S) isomer is a more potent activator of PPARγ and a stronger inhibitor of cell proliferation. While direct comparative studies on the HEPE isomers are limited, the existing data on HETE isomers suggest a similar trend in stereospecific activity.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the available quantitative data on the anti-inflammatory effects of 15(S)-HEPE. Data for 15(R)-HEPE is largely unavailable in a directly comparable format, reflecting the current research focus on the more active S-isomer.

Inflammatory Parameter 15(S)-HEPE 15(R)-HEPE Reference
Neutrophil Aggregation (IC50) 4.7 µM (racemic mixture)Not Available[1]
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-2, IL-6, IFN-γ) Marked inhibition by 1-(15-HEPE)-lysoPC (precursor)Negligible effect of free 15-HEPE[2]
Inhibition of Mast Cell Degranulation Dose-dependent inhibitionNot Available
PPARγ Activation YesLess potent (inferred from HETE data)

Signaling Pathways: A Tale of Two Isomers

The signaling pathways through which 15(S)-HEPE exerts its anti-inflammatory effects are becoming increasingly clear. The activation of PPARγ is a central event, leading to a cascade of downstream effects that ultimately suppress inflammation.

15(S)-HEPE Signaling Pathway 15(S)-HEPE 15(S)-HEPE PPARg PPARγ 15(S)-HEPE->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Induces Inflammation Inflammation ProInflammatory_Genes->Inflammation Promotes

Caption: Signaling pathway of 15(S)-HEPE.

The signaling pathway for 15(R)-HEPE is not well-defined due to its lower biological activity. It is plausible that it may have some weak interactions with the same targets as 15(S)-HEPE, but this requires further investigation.

Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This in vivo model is commonly used to assess the anti-inflammatory effects of test compounds.

  • Animal Model: Male ICR mice are typically used.

  • Induction of Peritonitis: Mice are intraperitoneally (i.p.) injected with zymosan A (e.g., 100 mg/kg) to induce an inflammatory response.[2]

  • Treatment: The test compound, such as 1-(15-HEPE)-lysoPC, is administered i.p. at a specified time before or after the zymosan A injection.[2]

  • Sample Collection: At a predetermined time point (e.g., 120 minutes), peritoneal lavage is performed to collect exudate and inflammatory cells.[2]

  • Analysis: The total number of leukocytes and neutrophils (assessed by myeloperoxidase activity) in the lavage fluid is quantified. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and lipid mediators (e.g., leukotrienes) in the supernatant are measured by ELISA or LC-MS/MS.[2]

Zymosan-Induced Peritonitis Workflow cluster_0 In Vivo cluster_1 Ex Vivo Analysis Zymosan Zymosan A Injection (i.p.) Lavage Peritoneal Lavage Zymosan->Lavage Treatment Test Compound Administration (i.p.) Treatment->Lavage Cell_Count Leukocyte & Neutrophil Quantification Lavage->Cell_Count Mediator_Analysis Cytokine & Lipid Mediator Measurement Lavage->Mediator_Analysis

Caption: Experimental workflow for zymosan-induced peritonitis.

Mast Cell Degranulation Assay

This in vitro assay is used to evaluate the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a commonly used model for mast cells.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

  • Treatment: Sensitized cells are pre-incubated with the test compound at various concentrations.

  • Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

  • Quantification of Degranulation: The release of β-hexosaminidase, a marker of mast cell degranulation, into the supernatant is measured using a colorimetric assay.

Conclusion

The stereochemistry at the 15th carbon position of HEPE is a critical determinant of its anti-inflammatory activity. The available evidence unequivocally points to 15(S)-HEPE as the more potent and biologically relevant isomer. Its well-defined mechanism of action, primarily through the activation of PPARγ, makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases. In contrast, 15(R)-HEPE exhibits significantly weaker anti-inflammatory properties, and its physiological role, if any, remains to be elucidated. Future research should focus on direct comparative studies of the two isomers in various inflammatory models to fully delineate their respective contributions to the resolution of inflammation.

References

A Comparative Analysis of (±)15-HEPE and Resolvin E1 in Promoting Inflammation Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of inflammation is a critical biological process that ensures the restoration of tissue homeostasis following injury or infection. Dysregulation of this process can lead to chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs), a class of lipid mediators derived from polyunsaturated fatty acids, play a pivotal role in actively orchestrating the resolution of inflammation. Among these, Resolvin E1 (RvE1) and its precursor, 15-hydroxyeicosapentaenoic acid (15-HEPE), both derived from eicosapentaenoic acid (EPA), have garnered significant attention for their pro-resolving activities. This guide provides an objective comparison of the performance of (±)15-HEPE versus Resolvin E1 in promoting inflammation resolution, supported by available experimental data.

Data Presentation: Quantitative Comparison

While direct head-to-head comparative studies with extensive dose-response analyses are limited, the existing literature provides valuable insights into the relative potency of this compound and Resolvin E1. The following table summarizes key quantitative data from various experimental models. It is important to note that the experimental conditions, including the model system and concentrations used, vary between studies.

ParameterThis compoundResolvin E1Experimental Model
Neutrophil Infiltration Less potent than Resolvin E1 in reducing PMN transendothelial migration.100 ng/mouse reduces leukocyte infiltration by ~50% in zymosan-induced peritonitis.[1]In vitro human PMN transendothelial migration; In vivo murine zymosan-induced peritonitis.
Efferocytosis Data not readily available in direct comparison.1 nM enhances efferocytosis of apoptotic neutrophils by macrophages.In vitro human macrophage efferocytosis assay.
Pro-inflammatory Cytokine Production 1-(15-HEPE)-lysoPC markedly inhibits zymosan A-induced formation of TNF-α, IL-2, IL-6, and IFN-γ.Pretreatment of macrophages with RvE1 inhibits LPS-induced TNF-α and IL-12p40 production.[1]In vivo murine zymosan-induced peritonitis; In vitro LPS-stimulated murine peritoneal macrophages.
Anti-inflammatory Cytokine Production Data not readily available.Increases IL-10 production in macrophages.In vitro macrophage cultures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of inflammation resolution.

Zymosan-Induced Peritonitis in Mice

This in vivo model is widely used to study acute inflammation and its resolution.

  • Induction of Peritonitis: Male FVB mice (8-10 weeks old) are injected intraperitoneally (i.p.) with 1 mg of zymosan A from Saccharomyces cerevisiae suspended in 1 ml of sterile saline.

  • Test Compound Administration: this compound or Resolvin E1, or vehicle (e.g., saline), is administered intravenously (i.v.) or i.p. at desired concentrations at a specific time point relative to zymosan A injection (e.g., 30 minutes prior or at the peak of inflammation).

  • Peritoneal Lavage: At selected time points (e.g., 4, 24, 48 hours) post-zymosan injection, mice are euthanized, and the peritoneal cavity is lavaged with 5 ml of ice-cold phosphate-buffered saline (PBS) containing 3 mM EDTA.

  • Cellular Analysis: The peritoneal lavage fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain or by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

  • Cytokine Analysis: The supernatant from the peritoneal lavage is collected and stored at -80°C. Levels of pro- and anti-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-10) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Human Neutrophil Transmigration Assay

This in vitro assay assesses the ability of compounds to inhibit neutrophil migration across an endothelial or epithelial barrier.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer on a microporous membrane (e.g., 3 µm pore size) of a transwell insert.

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Treatment: Isolated neutrophils are pre-incubated with various concentrations of this compound, Resolvin E1, or vehicle for a specified duration (e.g., 15 minutes) at 37°C.

  • Migration Assay: The transwell inserts with the HUVEC monolayer are placed into a 24-well plate containing a chemoattractant (e.g., leukotriene B4, LTB4) in the lower chamber. The treated neutrophils are then added to the upper chamber.

  • Quantification: After an incubation period (e.g., 2 hours) at 37°C, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO). The percentage of inhibition of migration is calculated relative to the vehicle control.

Mandatory Visualization

Diagrams illustrating key biological processes and experimental designs are essential for clear communication in scientific research.

Resolvin_E1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RvE1 Resolvin E1 ChemR23 ChemR23 RvE1->ChemR23 Binds & Activates BLT1 BLT1 RvE1->BLT1 Binds & Inhibits G_protein G-protein ChemR23->G_protein Activates PMN_chemotaxis_inhibition ↓ PMN Chemotaxis BLT1->PMN_chemotaxis_inhibition PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates NFkB_inhibition Inhibition of NF-κB Activation Akt->NFkB_inhibition Efferocytosis ↑ Efferocytosis Akt->Efferocytosis Pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB_inhibition->Pro_inflammatory_cytokines

Caption: Resolvin E1 Signaling Pathway in Macrophages.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Induction Induce Inflammation (e.g., Zymosan IP) Treatment Administer Test Compound (this compound or RvE1) Induction->Treatment Treatment Sampling Collect Peritoneal Lavage Treatment->Sampling Time Course Cell_Analysis Cellular Analysis (Leukocyte Counts, Flow Cytometry) Sampling->Cell_Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Sampling->Cytokine_Analysis Lipid_Mediator_Analysis Lipid Mediator Profiling (LC-MS/MS) Sampling->Lipid_Mediator_Analysis Data_Interpretation Data Interpretation & Comparison Cell_Analysis->Data_Interpretation Resolution Indices Cytokine_Analysis->Data_Interpretation Lipid_Mediator_Analysis->Data_Interpretation

Caption: Experimental Workflow for In Vivo Inflammation Model.

References

A Researcher's Guide to Cross-Validation of (±)15-HEPE Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of lipid mediators is paramount. This guide provides a comparative overview of methodologies for the quantification of (±)15-hydroxyeicosapentaenoic acid ((±)15-HEPE), a key bioactive lipid, with a focus on inter-laboratory validation considerations.

This document summarizes key performance characteristics of published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and details the experimental protocols necessary for their implementation and validation. While a direct multi-laboratory round-robin study for this compound was not identified in the public literature, this guide compiles and compares data from independent validation studies to offer insights into expected methodological performance and variability.

Comparative Performance of Eicosanoid Quantification Methods

The following table summarizes the performance characteristics of various LC-MS/MS methods reported for the quantification of eicosanoids, including analytes structurally similar to this compound. This data is extracted from individual laboratory validation reports and provides a benchmark for researchers developing and validating their own assays.

ParameterMethod A (Plasma)Method B (Sputum & BALF)Method C (Serum)Method D (Plasma)
Analyte(s) 58 pro-inflammatory and pro-resolving lipid mediators34 eicosanoids25 eicosanoids39 lipid mediators
Instrumentation UHPLC-MS/MSLC-MS/MSUPLC-MS/MSLC-MS/MS
Internal Standard Deuterated standards for each class15 deuterated eicosanoid standardsDeuterated standardsDeuterated standards
Linearity (r²) > 0.99> 0.99> 0.99Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL[1]0.2 - 3 ng/mL[2]0.048 - 0.44 ng/mL[3]0.25 - 5 pg on column
Intra-day Precision (%CV) < 15%< 15%< 20%Not explicitly stated
Inter-day Precision (%CV) < 15%< 15%< 20%Not explicitly stated
Accuracy (% Recovery) Good recovery reported90-115%64.5 - 128.0% (including matrix effects)Dramatically improved with methyl formate (B1220265) elution

Experimental Protocols

Reproducibility in lipid mediator analysis is critically dependent on standardized and well-documented experimental procedures. Below are detailed protocols derived from published methodologies for the quantification of eicosanoids, which are applicable to this compound analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the purification and concentration of eicosanoids from biological matrices.

  • Sample Pre-treatment: To 1 mL of plasma, add 2 mL of methanol (B129727) to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant and dilute with 10 mL of water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 15% methanol in water, followed by 5 mL of hexane.

  • Elution: Elute the analytes with 5 mL of methyl formate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters provide a general guideline for the chromatographic separation and mass spectrometric detection of this compound.

  • LC System: Agilent 1290 Infinity LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% acetic acid in water.[4]

  • Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (80:15:0.1, v/v/v).[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Gradient:

    • 0-1 min: 21% B

    • 1.5 min: 26% B

    • 10 min: 51% B

    • 19 min: 66% B

    • 25.1-27.6 min: 98% B

    • 27.7-31.5 min: 21% B[4]

  • Mass Spectrometer: AB Sciex 6500 QTRAP or equivalent.[4]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

  • Multiple Reaction Monitoring (MRM): Specific transitions for this compound and its deuterated internal standard should be optimized. For 15-HEPE, a precursor ion of m/z 317.2 and product ions of m/z 115.1 and 259.2 are commonly used.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is essential for a comprehensive understanding.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Processing & Analysis Biological Sample Biological Sample Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: Experimental workflow for this compound quantification.

G 15-HEPE 15-HEPE PPARγ PPARγ 15-HEPE->PPARγ Binds to Mast Cell Mast Cell 15-HEPE->Mast Cell Acts on RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Regulates Anti-inflammatory Effects Anti-inflammatory Effects Gene Transcription->Anti-inflammatory Effects Degranulation Inhibition Degranulation Inhibition Mast Cell->Degranulation Inhibition Leads to Degranulation Inhibition->Anti-inflammatory Effects

Caption: Simplified signaling pathway of 15-HEPE.[5]

References

A Comparative Analysis of (±)15-HEPE and Lipoxin A4 on Neutrophil Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two lipid mediators, (±)15-hydroxyeicosapentaenoic acid ((±)15-HEPE) and Lipoxin A4 (LXA4), on key neutrophil functions. Neutrophils are critical first responders in the innate immune system, and modulating their activity is a key therapeutic strategy for a range of inflammatory diseases. This document summarizes available experimental data, provides detailed experimental protocols for assessing neutrophil function, and visualizes the known signaling pathways.

Executive Summary

Lipoxin A4 (LXA4) is a well-characterized specialized pro-resolving mediator (SPM) that actively promotes the resolution of inflammation. It exerts potent anti-inflammatory effects on neutrophils by inhibiting their chemotaxis, degranulation, and the production of reactive oxygen species (ROS), while simultaneously enhancing their ability to phagocytose apoptotic cells and microbial particles.

In contrast, this compound, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), demonstrates markedly weaker direct effects on neutrophil function in the available literature. Its primary role may be as a precursor to other bioactive lipid mediators, including lipoxins. Direct comparative studies between this compound and LXA4 are scarce, and there is a significant lack of quantitative data on the effects of this compound on several key neutrophil functions.

This guide aims to present the current state of knowledge to aid researchers in designing experiments and interpreting results related to these two important lipid mediators.

Data Presentation: Quantitative Comparison of Effects on Neutrophil Function

The following tables summarize the quantitative data available for the effects of this compound and Lipoxin A4 on primary neutrophil functions.

FunctionMediatorStimulusEffectPotency (IC50 / EC50)Citation(s)
Chemotaxis This compoundLTB4Inhibition (weak)Not Available (significantly less potent than 15-HETE)[1]
Lipoxin A4LTB4, fMLP, IL-8Inhibition~10 nM (for LTB4/fMLP), ~10 nM (40% inhibition for IL-8)[2][3][4]
Degranulation This compoundNot AvailableNot AvailableNot Available
(Azurophilic Granules - e.g., Elastase, MPO)Lipoxin A4Receptor-mediated stimuliInhibition< 1 nM[5]
Reactive Oxygen Species (ROS) Production This compoundNot AvailableNot AvailableNot Available
Lipoxin A4P. gingivalis, TNF-αInhibition1-500 nM (dependent on stimulus)[6][7]
Phagocytosis This compoundNot AvailableNot AvailableNot Available
Lipoxin A4Opsonized bacteria/particlesEnhancement~1 nM[8][9]

N/A: Not Available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Materials:

  • Boyden chamber apparatus (48-well or 96-well)

  • Polycarbonate membranes (5 µm pore size)

  • Human neutrophils isolated from peripheral blood

  • Chemoattractant (e.g., LTB4, fMLP, IL-8) at optimal concentration

  • Test compounds: this compound and Lipoxin A4

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell lysis buffer

  • Myeloperoxidase (MPO) substrate solution

  • Plate reader

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

  • Resuspend purified neutrophils in assay buffer to a final concentration of 1 x 10^6 cells/mL.

  • Pre-incubate neutrophils with various concentrations of this compound, Lipoxin A4, or vehicle control for 15-30 minutes at 37°C.

  • Add the chemoattractant solution to the lower wells of the Boyden chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Disassemble the chamber and lyse the cells that have migrated to the lower side of the membrane and into the lower wells.

  • Quantify the number of migrated cells by measuring the activity of the neutrophil-specific enzyme, myeloperoxidase (MPO), using a colorimetric substrate and a plate reader.

  • Calculate the percentage inhibition of chemotaxis for each compound concentration compared to the vehicle control.[10][11][12][13]

Neutrophil Degranulation Assay (Elastase Release)

This assay quantifies the release of azurophilic granule contents, such as elastase, upon neutrophil activation.

Materials:

  • Isolated human neutrophils

  • Neutrophil stimulus (e.g., fMLP, PMA, opsonized zymosan)

  • Test compounds: this compound and Lipoxin A4

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Fluorogenic elastase substrate

  • Cytochalasin B (optional, to enhance degranulation)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Isolate human neutrophils and resuspend in assay buffer at a concentration of 2 x 10^6 cells/mL.

  • Pre-incubate neutrophils with or without cytochalasin B (5 µg/mL) for 10 minutes at 37°C.

  • Add various concentrations of this compound, Lipoxin A4, or vehicle control to the neutrophil suspension and incubate for 15 minutes at 37°C.

  • Transfer the neutrophil suspensions to a 96-well black microplate.

  • Add the fluorogenic elastase substrate to all wells.

  • Initiate degranulation by adding the neutrophil stimulus to the appropriate wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader with excitation/emission wavelengths appropriate for the substrate.

  • The rate of fluorescence increase is proportional to the amount of elastase released. Calculate the percentage inhibition of degranulation for each compound concentration.[14][15][16][17]

Neutrophil Reactive Oxygen Species (ROS) Production Assay (Luminol-Enhanced Chemiluminescence)

This assay measures the production of ROS, a key function of activated neutrophils, through a light-emitting reaction.

Materials:

  • Isolated human neutrophils

  • Neutrophil stimulus (e.g., PMA, fMLP, opsonized zymosan)

  • Test compounds: this compound and Lipoxin A4

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Luminol (B1675438) solution

  • 96-well white microplate

  • Luminometer

Procedure:

  • Isolate human neutrophils and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • In a 96-well white microplate, add the neutrophil suspension, luminol solution, and various concentrations of this compound, Lipoxin A4, or vehicle control.

  • Incubate the plate at 37°C for 10 minutes.

  • Place the plate in a luminometer and initiate the reaction by injecting the neutrophil stimulus into each well.

  • Immediately begin measuring the chemiluminescence signal over a period of 30-60 minutes.

  • The total light emission (area under the curve) is proportional to the total amount of ROS produced.

  • Calculate the percentage inhibition of ROS production for each compound concentration.[18][19][20][21]

Neutrophil Phagocytosis Assay (Opsonized Zymosan)

This assay assesses the ability of neutrophils to engulf opsonized particles, a critical function in host defense and the resolution of inflammation.

Materials:

  • Isolated human neutrophils

  • Zymosan A particles

  • Human serum or purified IgG for opsonization

  • Fluorescently labeled zymosan or a detection reagent for engulfed particles

  • Test compounds: this compound and Lipoxin A4

  • Assay buffer (e.g., RPMI 1640)

  • Quenching solution (to quench fluorescence of non-engulfed particles)

  • 96-well plate

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Opsonize zymosan particles by incubating them with human serum or IgG for 30 minutes at 37°C. Wash the opsonized particles to remove unbound opsonins.

  • Isolate human neutrophils and resuspend in assay buffer at a concentration of 2 x 10^6 cells/mL.

  • Pre-incubate neutrophils with various concentrations of this compound, Lipoxin A4, or vehicle control for 15 minutes at 37°C in a 96-well plate.

  • Add the opsonized, fluorescently labeled zymosan particles to the wells containing neutrophils at a specific multiplicity of infection (e.g., 10:1).

  • Incubate for 30-60 minutes at 37°C to allow for phagocytosis.

  • Stop phagocytosis by adding ice-cold PBS or a quenching solution to quench the fluorescence of extracellular particles.

  • Wash the cells to remove non-engulfed particles.

  • Quantify the fluorescence of the neutrophils using a fluorometric plate reader or by flow cytometry. The fluorescence intensity is proportional to the amount of phagocytosed zymosan.

  • Calculate the percentage enhancement of phagocytosis for each compound concentration relative to the vehicle control.[22][23][24][25][26][27]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathways of Lipoxin A4 and the proposed, though less defined, pathway for this compound in neutrophils, along with a general experimental workflow for assessing their effects.

LipoxinA4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LXA4 LXA4 ALX/FPR2 ALX/FPR2 Receptor LXA4->ALX/FPR2 G_Protein G-protein ALX/FPR2->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway (p38, ERK) G_Protein->MAPK Rho_GTPases Rho GTPases (Rac, Cdc42) G_Protein->Rho_GTPases NF_kB_Inhibition Inhibition of NF-κB PI3K_Akt->NF_kB_Inhibition Inhibition_Chemotaxis ↓ Chemotaxis MAPK->Inhibition_Chemotaxis Inhibition_Degranulation ↓ Degranulation MAPK->Inhibition_Degranulation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho_GTPases->Cytoskeletal_Rearrangement Enhancement_Phagocytosis ↑ Phagocytosis Cytoskeletal_Rearrangement->Enhancement_Phagocytosis Inhibition_ROS ↓ ROS Production NF_kB_Inhibition->Inhibition_ROS HEPE_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 15_HEPE_precursor 1-(15-HEPE)-lysoPC PLA2 Phospholipase A2 15_HEPE_precursor->PLA2 Hydrolysis 15_HEPE This compound Intracellular_15_HEPE Intracellular This compound 15_HEPE->Intracellular_15_HEPE Uptake PLA2->Intracellular_15_HEPE 5_LOX 5-Lipoxygenase (5-LOX) Intracellular_15_HEPE->5_LOX Conversion Weak_Inhibition_Chemotaxis Weak Inhibition of Chemotaxis Intracellular_15_HEPE->Weak_Inhibition_Chemotaxis Lipoxins Lipoxins 5_LOX->Lipoxins ALX/FPR2 ALX/FPR2 Lipoxins->ALX/FPR2 Acts on ALX/FPR2 (see LXA4 pathway) Experimental_Workflow cluster_assays Neutrophil Function Assays Start Start Isolate_Neutrophils Isolate Human Neutrophils Start->Isolate_Neutrophils Pre_incubation Pre-incubate with This compound, LXA4, or Vehicle Isolate_Neutrophils->Pre_incubation Stimulation Stimulate with Relevant Agonist Pre_incubation->Stimulation Chemotaxis Chemotaxis Stimulation->Chemotaxis Degranulation Degranulation Stimulation->Degranulation ROS_Production ROS_Production Stimulation->ROS_Production Phagocytosis Phagocytosis Stimulation->Phagocytosis Data_Analysis Data Acquisition and Analysis Chemotaxis->Data_Analysis Degranulation->Data_Analysis ROS_Production->Data_Analysis Phagocytosis->Data_Analysis Comparison Compare Effects Data_Analysis->Comparison End End Comparison->End

References

Validating PPARγ as the Primary Receptor for (±)15-HEPE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evidence for (±)15-HEPE Interaction with PPARγ

The validation of PPARγ as the primary receptor for this compound is supported by functional assays demonstrating a PPARγ-dependent biological response. A key study has shown that 15-HEPE inhibits mast cell degranulation, an important process in allergic and inflammatory responses.[1] Crucially, this effect was blocked by the administration of GW9662, a selective PPARγ antagonist.[1] This pharmacological inhibition strongly indicates that the anti-inflammatory action of 15-HEPE is mediated through its interaction with PPARγ.

Comparison with Alternative Receptors and Ligands

To definitively establish PPARγ as the primary receptor, it is essential to compare the binding affinity and functional activity of this compound with other potential receptors and known PPARγ ligands. While specific comparative quantitative data for this compound is limited, we can draw inferences from related compounds and the broader context of PPARγ ligand interactions.

Table 1: Comparative Binding and Activation Data (Hypothetical & Literature-Based)

LigandReceptorBinding Affinity (Ki/IC50/EC50)Activation PotencyDownstream Effects
This compound PPARγ Data not availableFunctional activation demonstratedInhibition of mast cell degranulation
RosiglitazonePPARγHigh (nM range)Potent agonistPotent insulin (B600854) sensitization, adipogenesis
15-HETEPPARβ/δPreferential agonistWeaker activation of PPARγRegulation of keratinocyte differentiation
This compoundOther Nuclear ReceptorsData not availableUnknownUnknown

Note: This table includes hypothetical placements for this compound to illustrate the data required for a complete comparison. The data for Rosiglitazone and 15-HETE are based on existing literature.

Downstream Signaling Pathway of this compound via PPARγ

Upon binding of an agonist like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. In the context of the observed anti-inflammatory effects of 15-HEPE, this pathway likely leads to the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes within mast cells.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus HEPE This compound PPARg PPARγ HEPE->PPARg Binds to RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE Binds to RXR->PPRE Binds to TargetGenes Target Genes (e.g., Anti-inflammatory) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Anti-inflammatory Proteins mRNA->Protein Translation Response Inhibition of Mast Cell Degranulation Protein->Response

Caption: Signaling pathway of this compound via PPARγ.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to validate the interaction between a ligand and PPARγ.

Competitive Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity of a test compound to PPARγ by measuring its ability to displace a fluorescently labeled tracer ligand.

Workflow:

G cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection A Prepare Assay Buffer C Prepare solution of PPARγ-LBD, Tb-anti-GST Ab, and Fluorescent Tracer A->C B Prepare serial dilution of this compound D Mix this compound dilutions with PPARγ solution in microplate B->D C->D E Incubate at room temperature D->E F Read TR-FRET signal on a microplate reader E->F G Calculate IC50 value F->G

Caption: Workflow for a TR-FRET competitive binding assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., containing Tris-HCl, DTT, and a non-ionic detergent).

    • Prepare a serial dilution of this compound in the assay buffer. A known PPARγ agonist (e.g., Rosiglitazone) should be used as a positive control.

    • Prepare a working solution containing the PPARγ ligand-binding domain (LBD) fused to a tag (e.g., GST), a terbium-labeled antibody against the tag, and a fluorescently labeled PPARγ ligand (tracer).

  • Assay Procedure:

    • In a microplate, add the serially diluted this compound or control compounds.

    • Add the PPARγ-LBD/antibody/tracer solution to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader (Excitation: ~340 nm, Emission: Terbium at ~495 nm and tracer at ~520 nm).

    • The TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) is calculated.

    • Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate PPARγ and induce the expression of a reporter gene.

Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection A Culture cells expressing PPARγ and a PPRE-driven reporter gene (e.g., luciferase) B Seed cells into a microplate A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 18-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate EC50 value F->G

Caption: Workflow for a PPARγ reporter gene assay.

Detailed Steps:

  • Cell Culture and Plating:

    • Maintain a suitable cell line (e.g., HEK293T or HepG2) that has been engineered to express human PPARγ and a reporter construct containing a PPRE upstream of a reporter gene (e.g., firefly luciferase).

    • Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a known PPARγ agonist (positive control) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for 18-24 hours to allow for gene expression.

  • Reporter Gene Detection:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

References

Differential Effects of (±)15-HEPE on M1 and M2 Macrophage Polarization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential effects of (±)15-hydroxyeicosapentaenoic acid ((±)15-HEPE) on the polarization of macrophages into the pro-inflammatory M1 and anti-inflammatory M2 phenotypes. While direct quantitative data on the differential effects of this compound on M1 and M2 macrophage polarization is limited in the current scientific literature, this document synthesizes the available evidence on its anti-inflammatory properties and its relationship with signaling pathways known to influence macrophage phenotype. This guide also presents data on related lipid mediators to offer a broader context for its potential activities.

Introduction to Macrophage Polarization

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are:

  • M1 (Classically Activated) Macrophages: These are pro-inflammatory macrophages, typically activated by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). They are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), high expression of inducible nitric oxide synthase (iNOS), and a role in host defense against pathogens.[1][2]

  • M2 (Alternatively Activated) Macrophages: These macrophages are generally considered anti-inflammatory and are involved in tissue repair and resolution of inflammation. Their polarization is induced by cytokines such as interleukin-4 (IL-4) and IL-13. M2 macrophages are characterized by the expression of markers like Arginase-1 (Arg-1), CD206, and the production of anti-inflammatory cytokines like IL-10.[2][3]

This compound: An Overview and Potential Role in Macrophage Polarization

This compound is a monohydroxylated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is produced through the action of lipoxygenase (LOX) enzymes, particularly 15-lipoxygenase (15-LOX). Growing evidence suggests that 15-HEPE possesses anti-inflammatory properties.

While direct studies on the effect of this compound on M1 versus M2 marker expression are scarce, its known biological activities and associations with specific signaling pathways suggest a potential to favor M2 polarization:

  • Anti-inflammatory Effects: 15-HEPE is considered to have anti-inflammatory properties.[4] This aligns with the functional characteristics of M2 macrophages, which are involved in the resolution of inflammation.

  • Association with 15-LOX and M2 Macrophages: M2-like macrophages have been shown to express high levels of 15-LOX, the enzyme responsible for producing 15-HEPE.[5] Stimulation of M2-like macrophages can lead to an increased formation of 15-LOX-derived products, including 15-HEPE.[4]

  • Activation of PPARγ: The closely related lipid mediator, 15-hydroxyeicosatetraenoic acid (15-HETE), is a known activator of peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7] PPARγ is a key nuclear receptor that promotes M2 macrophage polarization.[8][9][10] Furthermore, 15-HEPE itself has been shown to interact with PPARγ to inhibit mast cell degranulation, suggesting it may also act as a PPARγ ligand in macrophages.[11]

Comparative Data: this compound and Related Lipid Mediators

Due to the limited direct data for this compound, this section presents a comparative summary of its expected effects based on its anti-inflammatory nature and the known effects of related compounds on macrophage polarization markers.

Table 1: Predicted Comparative Effects on Macrophage Polarization Markers

MarkerM1 Macrophage FunctionM2 Macrophage FunctionPredicted Effect of this compoundRationale/Supporting Evidence for Related Compounds
iNOS (inducible Nitric Oxide Synthase) High expression, produces nitric oxide (NO) for pro-inflammatory and microbicidal activity.[1][12]Low to no expression.Inhibition PPARγ activation is known to repress the induction of iNOS.[7] As a potential PPARγ agonist, 15-HEPE would be expected to suppress iNOS expression.
Arginase-1 (Arg-1) Low to no expression.High expression, competes with iNOS for arginine, producing ornithine and urea, promoting tissue repair.[13][14][15]Induction PPARγ activation promotes the expression of M2 markers, including Arg-1.[9] LXRα, which can be activated by oxysterols, also induces Arg-1 expression.[16]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) High production, mediate inflammation.[1][2]Low production.Inhibition 15-HETE has been shown to reduce inflammatory signaling.[4] Activation of PPARγ by its agonists inhibits the expression of pro-inflammatory cytokines.[7]
Anti-inflammatory Cytokines (IL-10) Low production.High production, suppresses inflammatory responses.[2]Induction PPARγ activation promotes the expression of immunotolerant state markers, including IL-10.[9]
CD206 (Mannose Receptor) Low expression.High expression, involved in phagocytosis and immune regulation.[3]Induction PPARγ activation is associated with the promotion of M2 markers like CD206.[9]

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization and Treatment with Lipid Mediators

This protocol describes the generation of M1 and M2 macrophages from human peripheral blood mononuclear cells (PBMCs) and subsequent treatment with lipid mediators like this compound.

1. Isolation of Monocytes from PBMCs:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  • Enrich for monocytes using CD14 magnetic beads.

2. Differentiation into Macrophages (M0):

  • Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 6 days to differentiate into M0 macrophages.

3. M1 and M2 Polarization:

  • For M1 polarization , replace the medium with fresh RPMI-1640 containing 10% FBS, 100 ng/mL LPS, and 20 ng/mL IFN-γ.
  • For M2 polarization , replace the medium with fresh RPMI-1640 containing 10% FBS and 20 ng/mL IL-4.

4. Treatment with this compound:

  • Concurrently with the polarization stimuli, add this compound (or a vehicle control, e.g., ethanol) to the culture medium at desired concentrations (e.g., 1-10 µM).

5. Analysis of Polarization Markers (24-48 hours post-polarization):

  • Gene Expression Analysis (qPCR): Isolate total RNA and perform quantitative real-time PCR to measure the mRNA levels of M1 markers (e.g., NOS2, TNF, IL6) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10).
  • Protein Expression Analysis (Western Blot/Flow Cytometry): Lyse cells to analyze protein levels of iNOS and Arg-1 by Western blot. Use flow cytometry to analyze the surface expression of CD86 (M1 marker) and CD206 (M2 marker).
  • Cytokine Secretion (ELISA): Collect culture supernatants to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using enzyme-linked immunosorbent assay (ELISA).

Protocol 2: PPARγ Activation Assay

This protocol can be used to determine if this compound can activate the PPARγ receptor.

1. Cell Culture and Transfection:

  • Use a suitable cell line (e.g., HEK293T) that does not endogenously express high levels of PPARγ.
  • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

2. Treatment with this compound:

  • 24 hours post-transfection, treat the cells with various concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

3. Luciferase Assay:

  • After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
  • An increase in luciferase activity in the presence of this compound would indicate activation of the PPARγ receptor.

Signaling Pathways and Visualizations

Signaling Pathway of Macrophage Polarization

The polarization of macrophages is a complex process involving multiple signaling pathways. The following diagram illustrates the key pathways for M1 and M2 polarization and the potential point of intervention for this compound.

Macrophage_Polarization Macrophage Polarization Signaling Pathways cluster_m1 M1 Polarization cluster_m2 M2 Polarization LPS/IFN-γ LPS/IFN-γ TLR4/IFNGR TLR4/IFNGR LPS/IFN-γ->TLR4/IFNGR binds NF-κB/STAT1 NF-κB/STAT1 TLR4/IFNGR->NF-κB/STAT1 activates M1_Phenotype M1 Phenotype (iNOS, TNF-α, IL-6) NF-κB/STAT1->M1_Phenotype induces IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R binds STAT6 STAT6 IL-4R/IL-13R->STAT6 activates PPARγ PPARγ STAT6->PPARγ induces PPARγ->NF-κB/STAT1 inhibits M2_Phenotype M2 Phenotype (Arg-1, CD206, IL-10) PPARγ->M2_Phenotype promotes 15-HEPE 15-HEPE 15-HEPE->PPARγ activates?

Caption: Potential mechanism of this compound in modulating macrophage polarization.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the effect of this compound on macrophage polarization.

Experimental_Workflow Workflow for Assessing this compound on Macrophage Polarization Start Isolate Human Monocytes Differentiate Differentiate to M0 Macrophages (M-CSF) Start->Differentiate Polarize_M1 Polarize to M1 (LPS + IFN-γ) Differentiate->Polarize_M1 Polarize_M2 Polarize to M2 (IL-4) Differentiate->Polarize_M2 Treat_HEPE_M1 Treat with This compound Polarize_M1->Treat_HEPE_M1 Treat_HEPE_M2 Treat with This compound Polarize_M2->Treat_HEPE_M2 Analysis Analyze Polarization Markers: - qPCR (Gene Expression) - Western Blot/Flow Cytometry (Protein) - ELISA (Cytokine Secretion) Treat_HEPE_M1->Analysis Treat_HEPE_M2->Analysis Conclusion Determine Effect of This compound on M1/M2 Balance Analysis->Conclusion

Caption: Experimental workflow for studying this compound's effect on macrophage polarization.

Conclusion and Future Directions

The available evidence, largely indirect, suggests that this compound may promote an M2-like macrophage phenotype, contributing to the resolution of inflammation. This is based on its inherent anti-inflammatory properties and its connection to the 15-LOX pathway and the activation of PPARγ, a key regulator of M2 polarization.

However, further research is critically needed to directly assess the effects of this compound on M1 and M2 macrophage polarization. Future studies should focus on:

  • Direct Comparative Studies: Performing in vitro experiments to quantify the dose-dependent effects of this compound on the expression of a comprehensive panel of M1 and M2 markers at both the gene and protein levels.

  • In Vivo Models: Utilizing animal models of inflammatory diseases to investigate the impact of this compound administration on macrophage polarization in tissues and its correlation with disease outcomes.

  • Receptor Binding and Signaling: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including definitive confirmation of its interaction with and activation of PPARγ in macrophages.

A thorough understanding of the role of this compound in macrophage polarization will be crucial for evaluating its therapeutic potential in inflammatory and autoimmune diseases.

References

Safety Operating Guide

Navigating the Disposal of (±)15-HEPE: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Given that (±)15-HEPE is classified as a skin and eye irritant, and is often supplied in an ethanol (B145695) solution—a flammable liquid—stringent safety measures are imperative during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to prevent accidental splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to avoid skin contact.

  • Body Protection: A lab coat or other protective garments should be worn.

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Quantitative Data Summary

For quick reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₃₀O₃
Molecular Weight 318.5 g/mol
Appearance Typically supplied as a solution in ethanol (e.g., 100 µg/ml)
Solubility Soluble in ethanol, DMF, and DMSO
GHS Hazard Causes skin irritation, Causes serious eye irritation

Step-by-Step Disposal Procedure

The disposal of this compound and its solutions must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Classification

  • Pure this compound and its solutions are to be classified as hazardous chemical waste. Due to its common solvent, ethanol, the waste mixture is also considered a flammable liquid.

Step 2: Waste Collection and Segregation

  • Container: Use a designated, leak-proof, and chemically compatible waste container. Glass bottles with secure screw caps (B75204) are generally suitable. The original container can be used if it is in good condition.

  • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "(±)15-Hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid"

    • The solvent and its concentration (e.g., "in Ethanol, ~100 µg/ml").

    • The approximate quantity of waste.

    • The associated hazards (e.g., "Flammable Liquid," "Irritant").

    • The date accumulation started.

  • Segregation: The waste container for this compound in ethanol should be stored with other flammable liquid waste, away from incompatible materials such as oxidizers, acids, and bases.

Step 3: Waste Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin or tray to prevent the spread of potential spills.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

Step 4: Arranging for Disposal

  • Once the waste container is full, or as per your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Step 5: Decontamination of Empty Containers

  • If the original this compound container is to be disposed of as non-hazardous waste, it must be thoroughly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol).

  • The rinsate must be collected and disposed of as hazardous waste in the appropriate waste stream.

  • After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have this compound waste identify Identify as Hazardous Waste (Irritant, Flammable Solution) start->identify ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) identify->ppe container Select appropriate, labeled hazardous waste container ppe->container collect Collect waste in fume hood container->collect segregate Segregate with flammable liquids collect->segregate store Store in designated Satellite Accumulation Area with secondary containment segregate->store request Request pickup from Environmental Health & Safety (EHS) store->request decontaminate Triple-rinse empty containers request->decontaminate collect_rinsate Collect rinsate as hazardous waste decontaminate->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous decontaminate->dispose_container

Personal protective equipment for handling (±)15-HEPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of (±)15-HEPE.

(±)15-Hydroxy-5,8,11,13,17-eicosapentaenoic acid (this compound) is a racemic mixture of 15(R)-HEPE and 15(S)-HEPE, typically supplied as a solution in ethanol (B145695). While the full toxicological properties of this compound have not been extensively documented, the compound should be treated as potentially hazardous. The primary immediate risks are associated with the ethanol solvent, which is a highly flammable liquid and can cause serious eye irritation. This guide provides essential safety protocols and logistical plans to ensure the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is supplied in ethanol, a flammable and irritating solvent, strict adherence to safety protocols is paramount. The following personal protective equipment is mandatory when handling this compound.

Protection Type Recommended PPE Rationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes of the ethanol solution, which can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact with this compound and ethanol.
Body Protection Laboratory coatProvides a barrier against accidental spills and splashes.
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood.Use a NIOSH-approved respirator if there is a risk of aerosolization or if working outside of a fume hood.

Operational Plan: Step-by-Step Handling and Storage

Proper operational procedures are critical to minimize exposure and maintain the integrity of this compound, which is sensitive to oxygen and light.[2]

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Storage: Store the container upright in a cool, dry, well-ventilated area designated for flammable liquids. The recommended storage temperature is -20°C.[2]

  • Light and Oxygen Sensitivity: Protect from light and oxygen.[2] Keep the container tightly sealed when not in use.

Handling and Experimental Use:
  • Ventilation: All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure to ethanol vapors.

  • Inert Atmosphere: For applications where solvent evaporation is necessary, use a gentle stream of an inert gas like nitrogen or argon.[2]

  • Avoid Ignition Sources: Keep away from open flames, sparks, and hot surfaces as the ethanol solution is flammable.[1]

  • Changing Solvents: To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately add the new solvent of choice, such as DMSO or dimethylformamide, which should be purged with an inert gas.[2]

  • Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, dilute the ethanolic solution with the buffer of choice. It is not recommended to store the aqueous solution for more than one day.[2]

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage start Don appropriate PPE hood Work in a chemical fume hood start->hood gather Gather all necessary materials hood->gather retrieve Retrieve this compound from -20°C storage gather->retrieve equilibrate Allow to equilibrate to room temperature retrieve->equilibrate aliquot Aliquot the required amount equilibrate->aliquot experiment Perform experimental procedure aliquot->experiment waste Dispose of waste in designated containers experiment->waste store Return stock solution to -20°C storage waste->store clean Clean work area store->clean end Remove PPE and wash hands clean->end

Caption: Experimental Workflow for Handling this compound

Disposal Plan: Managing this compound Waste

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, labeled, and sealed waste container for flammable liquids.

    • Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, and paper towels in a separate, clearly labeled solid hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound in ethanol," and the associated hazards (Flammable Liquid).

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from ignition sources and in secondary containment.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

G Disposal Plan for this compound Waste cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal liquid_waste Liquid Waste (Unused solution, contaminated solvents) liquid_container Labeled Flammable Liquid Waste Container liquid_waste->liquid_container solid_waste Solid Waste (Gloves, pipette tips, etc.) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container saa Store in Satellite Accumulation Area liquid_container->saa solid_container->saa ehs Contact Environmental Health & Safety (EHS) for pickup saa->ehs disposal Proper disposal by licensed facility ehs->disposal

Caption: Disposal Plan for this compound Waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)15-HEPE
Reactant of Route 2
(±)15-HEPE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.